molecular formula C6H13NO2S B1608886 S-Methylpenicillamine CAS No. 34297-28-4

S-Methylpenicillamine

Cat. No.: B1608886
CAS No.: 34297-28-4
M. Wt: 163.24 g/mol
InChI Key: XSMLYGQTOGLZDA-UHFFFAOYSA-N
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Description

S-Methylpenicillamine is a valine derivative.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-methyl-3-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-6(2,10-3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMLYGQTOGLZDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34297-28-4
Record name DL-S-Methylpenicillamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034297284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

S-Methylpenicillamine: Chemical Architecture, Metabolic Pathways, and Analytical Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

D-Penicillamine (DPA) is a potent chelating agent and disease-modifying antirheumatic drug (DMARD) utilized in the management of Wilson's disease, cystinuria, and rheumatoid arthritis[1]. While its therapeutic efficacy relies on its free sulfhydryl group, its metabolic deactivation primarily occurs via S-methylation, yielding S-methyl-D-penicillamine[2]. Understanding the chemical architecture, pharmacokinetic profile, and analytical quantification of this metabolite is critical for researchers and drug development professionals. Tracking S-methyl-D-penicillamine allows clinicians to optimize DPA dosing and mitigate severe, immunologically mediated toxicities[3].

Chemical Structure and Physicochemical Properties

S-methyl-D-penicillamine (also known as 3-(methylthio)-D-valine) is structurally characterized by the addition of a methyl group to the thiol moiety of the parent drug, D-penicillamine[4].

Causality of Structural Modification: The free thiol group in DPA is directly responsible for its metal-chelating ability—such as reducing toxic Cu(II) to Cu(I) in Wilson's disease—and its capacity for disulfide exchange[3]. The S-methylation of this thiol group sterically hinders metal coordination, effectively abolishing its chelating properties. Furthermore, the conversion from a polar thiol to a lipophilic thioether alters the molecule's partition coefficient, preventing reabsorption and facilitating its subsequent oxidative metabolism and renal excretion[2].

Table 1: Physicochemical Parameters of S-Methyl-D-penicillamine

PropertyValue
Chemical Name S-Methyl-D-penicillamine
IUPAC Name (2S)-2-amino-3-methyl-3-(methylsulfanyl)butanoic acid[5]
CAS Registry Number 29913-84-6 (D-isomer)[4], 34297-28-4 (General)[6]
Molecular Formula C6H13NO2S[6]
Molecular Weight 163.24 g/mol [6]
Boiling Point 278.5 °C at 760 mmHg[6]
Density 1.163 g/cm³[6]

Pharmacokinetics and Metabolic Pathways

Following oral administration, DPA is rapidly absorbed and undergoes extensive hepatic and erythrocyte-mediated metabolism[3]. The primary biotransformation pathways include disulfide formation, N-acetylation, and S-methylation[7].

The S-methylation pathway is catalyzed by Thiol Methyltransferase (TMT), a membrane-bound enzyme highly expressed in human erythrocytes and hepatic microsomes[4]. TMT utilizes S-adenosylmethionine (SAM) as the universal methyl donor. Once formed, S-methyl-D-penicillamine is not a terminal metabolite; it undergoes further oxidation by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes to form sulfoxides and sulfones[3].

Causality in Toxicity: Clinical studies indicate that patients who are "poor sulfoxidizers" exhibit an impaired ability to oxidize S-methyl-D-penicillamine[3]. The subsequent accumulation of this thioether metabolite is strongly correlated with an increased rate of immunologically mediated toxicities, such as drug-induced lupus and nephropathy[3].

MetabolicPathway A D-Penicillamine (Free Thiol) B S-Methyl-D-penicillamine (Thioether) A->B Thiol Methyltransferase (TMT) + S-adenosylmethionine (SAM) C S-Methyl-D-penicillamine Sulfoxide / Sulfone B->C Oxidation (Poor Sulfoxidizer Risk)

Metabolic conversion of D-penicillamine to S-methyl-D-penicillamine and subsequent oxidation.

Experimental Protocols: In Vitro S-Methylation Assay

To investigate the pharmacogenomic variability of TMT activity in patients, researchers employ an in vitro erythrocyte membrane assay[7]. The following protocol is designed as a self-validating system to ensure high-fidelity quantification of S-methyl-D-penicillamine production.

Step-by-Step Methodology

1. Erythrocyte Isolation: Whole blood is centrifuged at 2,000 × g for 10 minutes at 4°C. The buffy coat and plasma are discarded. Causality: Maintaining a low temperature (4°C) strictly prevents the endogenous enzymatic degradation of TMT prior to isolation.

2. Membrane Lysis & Isolation: The RBC pellet is washed and subjected to hypotonic lysis using 5 mM Tris-HCl buffer (pH 7.4), followed by ultracentrifugation (100,000 × g). Causality: TMT is an integral membrane protein. Hypotonic lysis ruptures the cellular architecture while preserving the lipid membrane fraction where the active enzyme resides[4].

3. Enzymatic Incubation: The membrane fraction is incubated with 10 mM D-penicillamine and 1 mM S-adenosylmethionine (SAM) in a phosphate buffer (pH 7.4) at 37°C for 60 minutes. Causality: SAM is the obligatory methyl donor. Saturating concentrations of both DPA and SAM ensure zero-order kinetics, allowing the precise measurement of maximum enzyme velocity (Vmax) without substrate depletion artifacts.

4. Reaction Termination: The reaction is quenched by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., stable-isotope labeled S-methyl-D-penicillamine-d3). Causality: Acetonitrile instantly denatures the TMT enzyme, halting the reaction at an exact timestamp, while simultaneously precipitating membrane proteins to prepare a clean sample matrix for mass spectrometry.

5. LC-MS/MS Quantification: The supernatant is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) monitoring the specific MRM transition of m/z 164.1 → 118.1.

Assay Validation & Controls (Self-Validating System)
  • Negative Control (Auto-methylation Check): Heat-inactivated RBC membranes (boiled for 10 mins) are incubated with the same substrates. Purpose: Quantifies non-enzymatic auto-methylation, which must be subtracted from the total signal to yield true enzymatic TMT activity.

  • Recovery Control: The internal standard (S-methyl-D-penicillamine-d3) validates the extraction efficiency and compensates for any ion suppression or matrix effects during LC-MS/MS ionization.

ExperimentalWorkflow Step1 1. Erythrocyte Isolation Centrifugation at 4°C Step2 2. Membrane Lysis Hypotonic Buffer Wash Step1->Step2 Step3 3. Enzymatic Incubation D-Penicillamine + SAM + TMT Step2->Step3 Step4 4. Reaction Termination Ice-Cold Acetonitrile Step3->Step4 Step5 5. LC-MS/MS Quantification Target: m/z 164.1 -> 118.1 Step4->Step5

Step-by-step workflow for the in vitro S-methylation assay using human RBC membranes.

Sources

The S-Methyl-D-Penicillamine Metabolite Formation Pathway: Mechanistic Insights, Pharmacokinetics, and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I approach the evaluation of xenobiotic biotransformation not merely as a sequence of chemical reactions, but as a dynamic, interconnected system of enzymatic specificities and pharmacokinetic variables.

D-penicillamine (DPA) is a potent heavy metal chelator and disease-modifying antirheumatic drug (DMARD) characterized by its monothiol structure. While a significant portion of DPA in plasma is sequestered via non-enzymatic disulfide bonding to albumin, its primary biochemically transformed metabolic route is S-methylation. Understanding the formation of S-methyl-D-penicillamine is critical for drug development professionals, as variations in this pathway directly dictate drug clearance rates, therapeutic efficacy, and the onset of immunologically mediated toxicities.

This technical guide provides an in-depth analysis of the S-methyl-D-penicillamine formation pathway, synthesizing authoritative pharmacokinetic data with field-proven experimental protocols for enzymatic profiling.

The Biochemical Pathway: S-Methylation and Sulfoxidation

Unlike cysteine, D-penicillamine is highly resistant to degradation by L-amino acid oxidase or cysteine desulfhydrase, rendering it highly stable in vivo1. Instead, its primary enzymatic biotransformation is driven by Thiol Methyltransferase (TMT, EC 2.1.1.9) .

Enzymatic Mechanism

TMT is a membrane-bound enzyme, distinctly different from the cytosolic Thiopurine S-methyltransferase (TPMT). Highly expressed in human erythrocyte (RBC) membranes and hepatic microsomes, TMT catalyzes the transfer of a methyl group from the ubiquitous cofactor S-adenosyl-L-methionine (SAM) to the free sulfhydryl group of D-penicillamine, yielding S-methyl-D-penicillamine 23.

Downstream Oxidation and Toxicity Causality

Once formed, S-methyl-D-penicillamine does not remain static. It undergoes sequential oxidation into sulfoxide and sulfone derivatives 4. Causality Insight: Patients who are genetically or phenotypically "poor sulfoxidizers" fail to efficiently convert the S-methylated intermediate into these highly water-soluble, excretable oxidized forms. This bottleneck leads to the accumulation of reactive intermediates, which is clinically correlated with an increased rate of immunologically mediated toxicities, such as drug-induced lupus and pemphigus 4.

Figure 1: Enzymatic S-methylation of D-penicillamine and subsequent sulfoxidation pathways.

Pharmacokinetics & Quantitative ADME Data

The systemic availability and clearance of DPA are heavily influenced by its binding kinetics and metabolic conversion. Approximately 80% of DPA in plasma is protein-bound (primarily to albumin via disulfide linkages), which acts as a slow-release reservoir, extending the terminal elimination half-life to 4–6 days 4.

Table 1: Pharmacokinetic & ADME Profile of D-Penicillamine
Pharmacokinetic ParameterObserved Value / Characteristic
Oral Bioavailability 40% – 70% (Reduced by food, antacids, or iron)
Peak Plasma Concentration ( Tmax​ ) 1 – 3 hours post-administration
Plasma Protein Binding ~80% (Primarily to albumin via disulfide bonds)
Free Drug in Plasma ~6%
Metabolite Fraction in Plasma ~14%
Urinary Excretion (Total Dose) ~50% (Predominantly as disulfides and S-methyl-DPA)
Terminal Elimination Half-Life 4 – 6 days (Due to slow release from deep tissue/proteins)

Interestingly, the rate of S-methylation is significantly upregulated in certain neurodegenerative conditions. Clinical studies have demonstrated that patients with Parkinson's Disease and Motor Neurone Disease excrete vastly higher levels of S-methyl-D-penicillamine compared to healthy controls, correlating strongly with elevated in vitro TMT activity 5.

Table 2: Comparative Urinary Excretion of S-Methyl-D-Penicillamine [3]
Patient PopulationRelative Excretion Level (vs. Controls)Clinical Observation
Healthy Controls Baseline (100%)Normal metabolic clearance
Parkinson's Disease +177%Highly correlated with in vitro TMT activity ( rs​=0.986 )
Motor Neurone Disease +209%Highly correlated with in vitro TMT activity ( rs​=0.752 )

Experimental Methodology: In Vitro TMT S-Methylation Assay

To accurately quantify the formation of S-methyl-D-penicillamine, researchers must isolate the membrane-bound TMT. The following protocol utilizes human erythrocyte (RBC) membranes, providing a highly accessible, non-invasive, and robust source of the enzyme 2.

Self-Validating Protocol Design

A rigorous DMPK assay must be a self-validating system. To ensure that the measured S-methylation is strictly enzymatic and not an artifact of spontaneous chemical methylation, this protocol mandates the inclusion of a heat-inactivated enzyme control (membranes boiled at 100°C for 10 minutes) and a SAM-free blank .

Step-by-Step Workflow

Step 1: RBC Membrane Isolation (Enzyme Source)

  • Action: Collect whole blood in EDTA tubes, centrifuge at 2,000 × g to isolate RBCs, and wash with isotonic saline. Induce hypotonic lysis using 5 mM Tris-HCl buffer (pH 7.4). Ultracentrifuge the lysate at 100,000 × g for 60 minutes.

  • Causality: Hypotonic shock bursts the erythrocytes. Because TMT is an integral membrane protein, ultracentrifugation effectively pellets the active enzyme (RBC "ghosts") while discarding cytosolic contaminants (including TPMT, ensuring no cross-reactivity).

Step 2: Protein Standardization

  • Action: Resuspend the membrane pellet and quantify protein concentration using a standard BCA or Bradford assay.

  • Causality: Normalizing protein concentration ensures that variations in product formation are due to intrinsic enzyme kinetics ( Vmax​ and Km​ ), not discrepancies in tissue yield.

Step 3: Reaction Mixture Setup

  • Action: In a microcentrifuge tube, combine 100 µg of RBC membrane protein, 5 mM D-penicillamine (substrate), and 50 µM S-adenosyl-L-[methyl- 14 C]methionine (radiolabeled donor) in a 100 mM potassium phosphate buffer adjusted precisely to pH 7.4.

  • Causality: TMT activity is highly pH-dependent. A pH of 7.4 mimics physiological conditions and maintains the ionization state of the DPA thiol group optimal for nucleophilic attack on the SAM methyl group.

Step 4: Enzymatic Incubation

  • Action: Incubate the mixture in a shaking water bath at 37°C for exactly 60 minutes.

Step 5: Reaction Termination

  • Action: Halt the reaction by adding 0.5 M HCl.

  • Causality: The strong acid serves a dual purpose: it instantly denatures the TMT enzyme (stopping the reaction) and protonates the newly formed S-methyl-D-penicillamine, drastically increasing its partition coefficient for the subsequent organic extraction phase.

Step 6: Extraction & Analytical Quantification

  • Action: Add an organic solvent mixture (e.g., 20% isoamyl alcohol in toluene), vortex vigorously, and centrifuge to separate the phases. Extract the organic layer and quantify the 14 C-labeled product using liquid scintillation counting. Alternatively, for non-radiolabeled assays, utilize HPLC-MS/MS.

Figure 2: Step-by-step in vitro assay workflow for quantifying TMT-mediated S-methylation.

Conclusion

The biotransformation of D-penicillamine into S-methyl-D-penicillamine is a cornerstone of its pharmacokinetic profile. By leveraging standardized in vitro membrane assays, drug development professionals can accurately map TMT activity, predict patient-specific clearance rates, and mitigate the risks of immunologically mediated toxicity associated with poor sulfoxidation. Mastery of this pathway is essential for the optimization of thiol-based therapeutics and the advancement of personalized medicine.

References

  • The metabolism and pharmacology of D-penicillamine in man – PubMed (NIH).
  • D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective – MDPI.
  • D-Penicillamine metabolism in neurodegenerative diseases: An in vivo/in vitro sulphydryl methylation study – Taylor & Francis Online.
  • S-Methylation of D- And L-penicillamine by Human Erythrocyte Membrane Thiol Methyltransferase – PubMed (NIH).
  • S-Methyl-D-penicillamine (CAS Number: 29913-84-6) – Cayman Chemical.

Sources

The Biological Significance of Penicillamine S-Methylation: Mechanisms, Enzymology, and Clinical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

D-penicillamine (DPA) is a potent heavy metal chelator and immunomodulator utilized in the management of Wilson's disease, cystinuria, and rheumatoid arthritis[1]. While its clinical efficacy is well-established, the drug's metabolic fate dictates both its therapeutic window and its toxicity profile. The primary metabolic transformations of D-penicillamine include N-acetylation, disulfide formation, and critically, S-methylation [2].

S-methylation serves as a fundamental detoxification pathway that caps the highly reactive sulfhydryl (-SH) group of penicillamine, preventing aberrant protein binding and spontaneous disulfide cross-linking. Recent breakthroughs have redefined our understanding of this pathway, transitioning the enzymology from a generic "Thiol Methyltransferase (TMT)" to specific genetically encoded enzymes (METTL7A and METTL7B)[3]. This whitepaper provides an in-depth technical analysis of penicillamine S-methylation, its biological significance in neurodegenerative diseases, and robust methodologies for its in vitro quantification.

Mechanistic Foundations of S-Methylation

The Enzymatic Pathway

Unlike L-penicillamine, which is highly toxic due to its inhibition of pyridoxine-dependent enzymes[4], D-penicillamine is clinically viable but requires efficient metabolic clearance. The S-methylation of D-penicillamine yields S-methyl-D-penicillamine, a process historically attributed to an erythrocyte membrane-bound aliphatic thiol methyltransferase[5].

Modern proteomic and biochemical characterizations have identified METTL7A and METTL7B as the specific microsomal enzymes responsible for this S-thiol methyltransferase activity[3]. These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl donor. Once methylated, S-methyl-D-penicillamine undergoes further oxidation into sulfoxides or sulfones prior to renal excretion[1].

Biological & Clinical Significance

The efficiency of S-methylation has profound clinical implications:

  • Toxicity Mitigation: Patients who are "poor sulfoxidizers" or have impaired methylation capacity exhibit an increased rate of immunologically mediated toxicity from penicillamine[1].

  • Neurodegenerative Disease Biomarkers: Aberrant sulfhydryl metabolism is a hallmark of certain neurodegenerative conditions. In vivo studies demonstrate that patients with Motor Neurone Disease (MND) and Parkinson's Disease (PD) excrete significantly higher levels of S-methyl-D-penicillamine compared to healthy controls[2]. This upregulation is hypothesized to be a compensatory detoxification mechanism to clear neurotoxic endogenous thiols (like L-cysteine) when primary S-oxidation pathways are impaired.

Pathway DPA D-Penicillamine (Reactive Thiol) METTL7 METTL7A / METTL7B (Microsomal TMT) DPA->METTL7 Toxicity Immunological Toxicity (If pathway impaired) DPA->Toxicity Accumulation SAM S-adenosyl-L-methionine (Methyl Donor) SAM->METTL7 SAM to SAH S_Methyl S-methyl-D-penicillamine (Capped Metabolite) METTL7->S_Methyl S-Methylation Sulfoxide Sulfoxide / Sulfone (Renal Excretion) S_Methyl->Sulfoxide Oxidation

Figure 1: Metabolic pathway of D-penicillamine S-methylation and clearance.

Quantitative Data Analysis

To understand the enzymatic affinity and the clinical variability of this pathway, we must analyze both the Michaelis-Menten kinetics of the methyltransferases and the in vivo excretion profiles. Human erythrocyte membranes catalyze the S-methylation of both enantiomers, but with distinct kinetic profiles[5].

Table 1: Enzyme Kinetics of Penicillamine S-Methylation
SubstrateApparent Km​ (mM)Relative Vmax​ Biological Fate / Notes
D-Penicillamine 7.531.0x (Baseline)Clinically used; efficiently cleared via S-methylation[5].
L-Penicillamine 7.27> 2.5x higherHigher enzymatic turnover, but clinically toxic[5].
Table 2: Clinical Excretion Profiles in Neurodegenerative Diseases

Data reflects the median increase in urinary S-methyl-D-penicillamine excretion following a 125 mg oral dose of D-penicillamine compared to healthy controls.

Patient PopulationExcretion Increase (%)Clinical Implication
Healthy Controls Baseline (0%)Normal sulfhydryl metabolic homeostasis[2].
Parkinson's Disease (PD) +177%Altered thiol metabolism; potential compensatory mechanism[2].
Motor Neurone Disease (MND) +209%Severe impairment of primary S-oxidation requires reliance on S-methylation[2].

Experimental Methodologies: In Vitro S-Methylation Assay

To ensure scientific integrity and reproducibility, the following protocol details a self-validating system for quantifying METTL7A/B-mediated S-methylation.

Causality & Experimental Design: Measuring raw substrate depletion is prone to false positives due to spontaneous disulfide formation (auto-oxidation). Therefore, this protocol relies on the direct LC-MS/MS quantification of the specific product (S-methyl-D-penicillamine) and utilizes 2,3-dichloro-α-methylbenzylamine (DCMB)—a potent TMT inhibitor[3]—to prove that the observed methylation is strictly enzyme-driven.

Step-by-Step Protocol

Step 1: Preparation of the Enzyme Source

  • Isolate human erythrocyte membranes via ultracentrifugation, or culture HepG2 cells overexpressing recombinant METTL7A/B.

  • Resuspend the microsomal/membrane pellet in 100 mM Potassium Phosphate buffer (pH 7.4) to a final protein concentration of 2 mg/mL (quantified via Bradford assay).

Step 2: Reaction Mixture Assembly

  • In a 1.5 mL microcentrifuge tube, combine:

    • 50 µL of the enzyme preparation (100 µg total protein).

    • 10 µL of 50 mM D-penicillamine (Final conc. 5 mM).

    • 10 µL of 1 mM S-adenosyl-L-methionine (SAM) (Final conc. 100 µM)[3].

  • Self-Validation Control: Prepare a parallel tube containing 10 µM DCMB (TMT inhibitor)[3].

Step 3: Incubation and Termination

  • Incubate the mixtures in a shaking water bath at 37°C for exactly 30 minutes.

  • Causality of Termination: Stop the reaction by adding 20 µL of ice-cold 10% Trichloroacetic Acid (TCA). Dropping the pH rapidly denatures the methyltransferases and prevents non-enzymatic auto-oxidation of the remaining D-penicillamine.

Step 4: Extraction and LC-MS/MS Quantification

  • Centrifuge the terminated reaction at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer the supernatant to an HPLC vial. Spike with a deuterated internal standard (e.g., Penicillamine-d3).

  • Analyze via LC-MS/MS, monitoring the specific parent-to-daughter mass transitions for S-methyl-D-penicillamine. Calculate the specific enzyme activity (pmol/min/mg protein) by subtracting the background signal of the DCMB-inhibited control.

Workflow Step1 1. Enzyme Prep (Membranes/METTL7) Step2 2. Incubation (+ DPA & SAM) Step1->Step2 Step3 3. Termination (10% TCA) Step2->Step3 Step4 4. LC-MS/MS Quantification Step3->Step4 Control Inhibitor Control (+ DCMB) Control->Step2

Figure 2: Workflow for the in vitro S-methylation assay and LC-MS/MS quantification.

References

  • D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective Source: MDPI (Antibiotics) URL:[Link]

  • D-penicillamine metabolism in neurodegenerative diseases: an in vivo/in vitro sulphydryl methylation study Source: PubMed (Xenobiotica) URL:[Link]

  • S-Methylation of D- And L-penicillamine by Human Erythrocyte Membrane Thiol Methyltransferase Source: PubMed (Drug Metabolism and Disposition) URL:[Link]

  • METTL7A and METTL7B are responsible for S-thiol methyl transferase activity in liver Source: bioRxiv URL:[Link]

Sources

The Hepatic Biotransformation of D-Penicillamine: A Technical Guide to Metabolic Fate and Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

D-penicillamine (D-PA; β,β -dimethylcysteine) is a potent chelating agent and immunosuppressant utilized primarily in the management of Wilson's disease, cystinuria, and severe rheumatoid arthritis. Unlike its endogenous structural analog L-cysteine, the D-enantiomer is highly resistant to enzymatic degradation by L-amino acid oxidases and cysteine desulfhydrases[1]. Consequently, its biotransformation is heavily reliant on hepatic processing. This whitepaper provides an in-depth mechanistic analysis of the metabolic fate of D-PA in the human liver, detailing the primary pathways of disulfide exchange, S-methylation, and N-acetylation, alongside a self-validating experimental protocol for metabolite quantification.

Mechanistic Pathways of Hepatic Biotransformation

Upon oral administration, D-PA demonstrates a bioavailability of 40–70% and rapidly enters the hepatic portal system[1][2]. Within the liver, the free sulfhydryl (-SH) group of D-PA acts as the primary reactive site. The metabolic fate diverges into three distinct pathways, driven by both enzymatic catalysis and spontaneous chemical exchange.

Thiol-Disulfide Exchange (Oxidation)

The most prominent metabolic route involves the oxidation of the free thiol group. Because the sulfhydryl group of D-PA is sterically hindered by two adjacent methyl groups, its oxidation rate is slower than that of endogenous cysteine, allowing it to persist long enough to achieve therapeutic chelation[3]. In the hepatic environment and systemic circulation, D-PA undergoes rapid thiol-disulfide exchange to form:

  • Penicillamine-cysteine mixed disulfide (PCD): The predominant circulating and excreted metabolite. This reaction is therapeutically critical in cystinuria, as PCD is significantly more water-soluble than cystine, preventing renal calculi formation[4].

  • Penicillamine disulfide (PD): A symmetrical dimer formed via auto-oxidation.

Enzymatic S-Methylation

Hepatic S-methylation is a major detoxifying pathway catalyzed by cytosolic methyltransferases, notably Thiopurine S-methyltransferase (TPMT). Using S-adenosylmethionine (SAM) as a methyl donor, the liver converts free D-PA into S-methyl-D-penicillamine (SMP) [5]. SMP can undergo further hepatic oxidation by cytochrome P450 enzymes or flavin-containing monooxygenases (FMOs) to form sulfoxides and sulfones. Patients with poor sulfoxidation capacity often exhibit increased immunologically mediated toxicity to D-PA[1].

N-Acetylation

A secondary enzymatic pathway involves the acetylation of the α -amino group by hepatic N-acetyltransferases, yielding N-acetyl-D-penicillamine (NAP) [6]. While a minor metabolite compared to PCD and SMP, NAP formation represents a critical clearance mechanism for patients with saturated methylation pathways.

DPA_Metabolism DPA D-Penicillamine (Free Thiol) PCD Penicillamine-Cysteine Disulfide (PCD) DPA->PCD Thiol-Disulfide Exchange (Cys) PD Penicillamine Disulfide (PD) DPA->PD Auto-oxidation SMP S-methyl-D-penicillamine (SMP) DPA->SMP S-Methyltransferase (e.g., TPMT) NAP N-acetyl-D-penicillamine (NAP) DPA->NAP N-Acetyltransferase Sulfoxide SMP Sulfoxide/Sulfone SMP->Sulfoxide Oxidation

Hepatic biotransformation pathways of D-penicillamine into its primary metabolites.

Quantitative Metabolic Profiling

Understanding the pharmacokinetic distribution of D-PA and its metabolites is essential for drug monitoring, particularly in Wilson's disease where hepatic copper accumulation alters enzyme kinetics. Approximately 80% of circulating D-PA is protein-bound (primarily to albumin and ceruloplasmin via disulfide linkages), leaving only a small fraction as free drug[1][7].

Recent high-resolution 800 MHz Nuclear Magnetic Resonance (NMR) spectroscopy studies on hepatic Wilson's disease patients have provided precise quantitative hierarchies of these metabolites[6].

Table 1: Pharmacokinetic & Metabolic Distribution Parameters
Parameter / MetaboliteClinical Observation / Concentration RatioPhysiological Rationale
Oral Bioavailability 40% – 70%Absorption is reduced by food, antacids, or iron due to premature chelation in the GI tract[7].
Protein Binding ~80% (Plasma)Binds to albumin/ceruloplasmin via disulfide bridges, acting as a slow-release reservoir[1].
Free D-PA (Plasma) ~6%Rapidly undergoes exchange reactions; rarely persists in free form[1].
PCD vs. PD Ratio PCD is ~3-fold higher than PDEndogenous cysteine is highly abundant, driving the equilibrium toward the mixed disulfide[6].
SMP vs. NAP Ratio SMP is ~3-fold higher than NAPS-methylation is the kinetically dominant enzymatic clearance pathway over N-acetylation[6].
Excretion Route >80% Renal (Urine)Highly water-soluble disulfides and methylated derivatives are rapidly cleared by the kidneys[2].

Experimental Protocol: In Vitro Hepatic S-Methylation & NMR Profiling

To accurately quantify the metabolic fate of D-PA, researchers must isolate the enzymatic pathways from spontaneous oxidation. The following protocol details an in vitro assay using human liver cytosol, coupled with high-resolution NMR, designed to prevent artifactual disulfide formation during sample preparation.

Rationale & Causality (E-E-A-T)
  • Why use cytosolic fractions? The S-methyltransferases (like TPMT) responsible for SMP formation are localized in the cytosol, not the microsomes.

  • Why add Dithiothreitol (DTT) during preparation? D-PA rapidly auto-oxidizes. DTT maintains D-PA in its free thiol state prior to the enzymatic reaction.

  • Why use ultrafiltration prior to NMR? 80% of D-PA binds to large proteins[1]. Macromolecules cause line-broadening in NMR spectra, obscuring the sharp peaks of small metabolites like SMP and NAP.

Step-by-Step Methodology

Phase 1: Cytosolic Incubation

  • Preparation: Thaw human liver cytosol (HLC) on ice. Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactor Addition: Add S-adenosylmethionine (SAM) to a final concentration of 1 mM. Causality: SAM is the obligate methyl donor; without it, S-methylation cannot proceed.

  • Substrate Introduction: Introduce D-PA (final concentration 500 µM). Initiate the reaction by adding HLC (1 mg/mL final protein concentration).

  • Incubation: Incubate the mixture in a shaking water bath at 37°C for 60 minutes.

Phase 2: Quenching and Protein Precipitation 5. Reaction Termination: Quench the reaction by adding an equal volume of ice-cold acetonitrile (ACN). Causality: ACN denatures the methyltransferases immediately, halting metabolism while precipitating bulk proteins. 6. Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C. Extract the supernatant.

Phase 3: High-Resolution NMR Preparation 7. Lyophilization: Lyophilize the supernatant to remove ACN and water, preventing solvent suppression issues during NMR. 8. Reconstitution: Reconstitute the dried pellet in 600 µL of Deuterium Oxide ( D2​O ) containing 0.1 mM TSP (trimethylsilylpropanoic acid) as an internal chemical shift reference. 9. Ultrafiltration: Pass the reconstituted sample through a 3 kDa MWCO (Molecular Weight Cut-Off) filter. Causality: Removes residual peptides and ceruloplasmin, ensuring a flat baseline for 800 MHz NMR acquisition[6]. 10. Acquisition: Transfer to a 5 mm NMR tube and acquire 1D 1H -NMR spectra. Quantify SMP and NAP by integrating their distinct methyl and acetyl proton signals relative to the TSP standard.

Workflow Step1 Human Liver Cytosol Prep Step2 D-PA Incubation (+ SAM cofactor) Step1->Step2 Step3 ACN Quenching & Centrifugation Step2->Step3 Step4 3kDa MWCO Ultrafiltration Step3->Step4 Step5 800 MHz NMR Quantification Step4->Step5

Step-by-step experimental workflow for in vitro hepatic D-PA metabolite profiling.

Clinical & Drug Development Implications

The metabolic profiling of D-PA is not merely an academic exercise; it has profound implications for drug safety and efficacy.

  • Toxicity Biomarkers: Patients who are "poor sulfoxidizers" accumulate SMP, leading to a higher incidence of immunologically mediated adverse events, such as drug-induced lupus or pemphigoid lesions[1][8].

  • Therapeutic Monitoring: In hepatic Wilson's disease, monitoring the urinary ratio of PCD to free D-PA can serve as a proxy for systemic oxidative stress and chelation efficacy[6].

  • Drug-Drug Interactions: Because D-PA relies heavily on thiol-disulfide exchange and S-methylation, co-administration with other thiol-containing drugs or TPMT inhibitors requires strict pharmacokinetic monitoring to prevent competitive inhibition.

References

  • D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective MDPI (Pharmaceuticals) URL:[Link]

  • Penicillamine StatPearls - NCBI Bookshelf - NIH URL:[Link]

  • Probing and gauging of D-Penicillamine xenobiotics in hepatic Wilson disease patients Biophysical Chemistry - NIH (PubMed) URL:[Link]

  • D-Penicillamine metabolism in neurodegenerative diseases: An in vivo/in vitro sulphydryl methylation study Xenobiotica - Taylor & Francis Online URL:[Link]

  • Penicillamine - Dosing, PA Forms & Info PrescriberPoint URL:[Link]

  • The metabolism of 35S-D-penicillamine in man Xenobiotica - NIH (PubMed) URL:[Link]

  • Penicillamine: Adsorption, Distribution, Metabolism, and Elimination Profile Profiles of Drug Substances, Excipients and Related Methodology - ResearchGate URL:[Link]

  • The pharmacokinetics of D-penicillamine in normal and adjuvant arthritic rats ProQuest Dissertations URL:[Link]

Sources

Methodological & Application

Application Note: Robust Solid-Phase Extraction of Penicillamine and its Disulfide Metabolites from Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed and robust protocol for the solid-phase extraction (SPE) of D-penicillamine and its primary disulfide metabolites, D-penicillamine disulfide (PSSP) and D-penicillamine-cysteine disulfide (PSSC), from human plasma. Due to the trifunctional nature and high polarity of these analytes, a mixed-mode SPE strategy is employed, combining reversed-phase and strong cation exchange mechanisms. This approach ensures high recovery, effective removal of endogenous interferences such as phospholipids, and excellent reproducibility. The protocol includes critical pre-analytical considerations for sample collection to prevent the auto-oxidation of the free thiol group of penicillamine. This method is designed for researchers, scientists, and drug development professionals requiring a reliable and high-throughput sample preparation workflow for pharmacokinetic studies and therapeutic drug monitoring.

Introduction: The Bioanalytical Challenge

D-penicillamine is a chiral therapeutic agent used in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis.[1][2] Its chemical structure features a carboxylic acid, an amine, and a reactive thiol group, making it a highly polar and zwitterionic molecule at physiological pH.[3] In vivo, penicillamine is metabolized, primarily through oxidation of its thiol group, to form disulfide metabolites such as D-penicillamine disulfide (PSSP) and the mixed disulfide, D-penicillamine-cysteine disulfide (PSSC).[4]

The simultaneous quantification of the parent drug and its key metabolites in plasma is essential for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) studies. However, the high polarity of these compounds (see Table 1) makes their extraction from complex biological matrices like plasma a significant challenge. Traditional liquid-liquid extraction (LLE) often yields poor recovery for such polar analytes, while standard reversed-phase solid-phase extraction (SPE) struggles with adequate retention.[5]

This guide details a method that leverages mixed-mode SPE, which provides a dual retention mechanism.[6] By utilizing both hydrophobic (reversed-phase) and electrostatic (ion-exchange) interactions, this strategy allows for strong retention of the target analytes while enabling a rigorous washing regimen to remove matrix interferences, a common cause of ion suppression in LC-MS/MS analysis.[7]

A critical aspect of thiol analysis in plasma is the pre-analytical stability; the free sulfhydryl group of penicillamine is susceptible to rapid ex vivo oxidation, which can artificially inflate the measured concentrations of its disulfide metabolites.[8] This protocol incorporates a crucial sample stabilization step to ensure the integrity of the analytical results.

Analyte Physicochemical Properties

Understanding the physicochemical properties of penicillamine and its metabolites is fundamental to developing an effective SPE method. As zwitterionic molecules, their charge state is highly dependent on pH.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPKey Functional Groups
D-Penicillamine C₅H₁₁NO₂S149.21-1.8Carboxylic Acid (pKa ≈ 1.8), Amine (pKa ≈ 7.9), Thiol (pKa ≈ 10.5)[3]
D-Penicillamine Disulfide (PSSP) C₁₀H₂₀N₂O₄S₂296.41-5.02x Carboxylic Acid (pKa ≈ 1.76 pred.), 2x Amine
D-Penicillamine-Cysteine Disulfide (PSSC) C₈H₁₆N₂O₄S₂268.35-5.72x Carboxylic Acid, 2x Amine

Data sourced from PubChem.[5][9] Predicted LogP and pKa values highlight the high polarity and pH-dependent charge of the analytes.

The presence of both an acidic carboxylic acid group and a basic amino group means that these compounds will carry a net positive charge at low pH, a net negative charge at high pH, and exist as zwitterions at intermediate pH. This behavior is exploited in the mixed-mode SPE protocol.

Pre-analytical Sample Handling: Ensuring Analyte Stability

The accurate quantification of free D-penicillamine versus its disulfide metabolites is critically dependent on preventing artifactual oxidation during and after blood collection.

Protocol for Blood Collection and Plasma Preparation:

  • Collection: Draw whole blood into tubes containing K₂EDTA as the anticoagulant.

  • Immediate Stabilization: Immediately after collection, add a solution of a thiol-capping agent, such as N-ethylmaleimide (NEM), to the whole blood to a final concentration of 10-20 mM.[8] This step is crucial as NEM rapidly and irreversibly alkylates free thiol groups, preventing their oxidation.

  • Mixing: Gently invert the tube 8-10 times to ensure thorough mixing of the NEM.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 10 minutes at 4°C to separate the plasma.

  • Storage: Transfer the resulting NEM-stabilized plasma to clearly labeled polypropylene tubes and store frozen at -80°C until analysis. Samples treated this way have been shown to be stable for extended periods.[8]

Mixed-Mode SPE Protocol

This protocol is designed for a mixed-mode solid-phase extraction cartridge containing a C8 reversed-phase component and a strong cation exchange (SCX) sorbent (e.g., Agilent Bond Elut Certify, Biotage ISOLUTE HCX).[5][7] The principle is to retain the analytes under acidic conditions where the primary amine groups are protonated (positively charged), engaging the SCX phase.

SPE_Workflow cluster_prep Sample Preparation cluster_spe SPE Cartridge Steps cluster_post Post-Elution Thaw Thaw Plasma Sample Pretreat Pre-treat: Acidify with 2% Formic Acid (1:1 v/v) Thaw->Pretreat Load 3. Load: Pre-treated Plasma Sample Pretreat->Load Condition 1. Condition: 1 mL Methanol Equilibrate 2. Equilibrate: 1 mL 0.1% Formic Acid in Water Condition->Equilibrate Equilibrate->Load Wash1 4. Wash 1: 1 mL 0.1% Formic Acid in Water Load->Wash1 Wash2 5. Wash 2: 1 mL Methanol Wash1->Wash2 Elute 6. Elute: 1 mL 5% NH4OH in Methanol Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute

Figure 1: Workflow for the mixed-mode SPE of penicillamine and its metabolites.

Materials and Reagents
  • Mixed-Mode SPE Cartridges (e.g., C8/SCX, 30 mg / 1 mL)

  • SPE Vacuum Manifold

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (≥98%)

  • Ammonium Hydroxide (28-30%)

  • Deionized Water

  • NEM-stabilized human plasma samples

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled version of penicillamine)

Step-by-Step Protocol
  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 200 µL of plasma, add 20 µL of internal standard solution.

    • Vortex briefly, then add 200 µL of 2% (v/v) formic acid in water.

    • Vortex for 10 seconds. This step precipitates proteins and adjusts the pH to approximately 2-3, ensuring the analytes are positively charged.[6]

    • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins. Use the supernatant for loading.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Pass 1 mL of methanol through each cartridge. Do not apply high vacuum; allow the solvent to drip through by gravity or with minimal pressure.

  • SPE Cartridge Equilibration:

    • Pass 1 mL of 0.1% formic acid in water through each cartridge. Do not allow the sorbent bed to dry out before loading the sample.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample (approx. 400 µL) onto the equilibrated cartridge.

    • Apply a low vacuum to draw the sample through the sorbent at a slow, consistent flow rate of approximately 1 mL/min.

  • Wash Steps:

    • Wash 1 (Polar Interferences): Add 1 mL of 0.1% formic acid in water to each cartridge. This wash removes highly polar, unretained matrix components.

    • Wash 2 (Non-polar Interferences): Add 1 mL of methanol to each cartridge. This stronger organic wash removes hydrophobically bound interferences like phospholipids, which are not retained by the ion-exchange mechanism.[7]

  • Elution:

    • Place a clean collection plate or tubes inside the manifold.

    • Add 1 mL of 5% ammonium hydroxide in methanol to each cartridge. The basic pH neutralizes the positive charge on the analytes' amino groups, disrupting their interaction with the SCX sorbent and allowing for their elution.

    • Apply a low vacuum to slowly pull the elution solvent through.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase for your LC-MS/MS analysis.

Method Validation and Trustworthiness

A bioanalytical method must be validated to ensure its reliability.[10] Validation should be performed according to regulatory guidelines and should assess the following parameters:

Validation_System cluster_core Core Validation Parameters cluster_extraction Extraction Performance cluster_stability Analyte Stability Accuracy Accuracy Validation Validated Method Accuracy->Validation Precision Precision (Intra- & Inter-day) Precision->Validation Selectivity Selectivity Selectivity->Validation LLOQ Lower Limit of Quantification (LLOQ) LLOQ->Validation Recovery Recovery Recovery->Validation MatrixEffect Matrix Effect MatrixEffect->Validation FreezeThaw Freeze-Thaw FreezeThaw->Validation BenchTop Bench-Top BenchTop->Validation LongTerm Long-Term Storage LongTerm->Validation

Figure 2: Key parameters for a self-validating bioanalytical protocol.

  • Selectivity: The ability to differentiate and quantify the analytes in the presence of other components in the plasma. Assessed by analyzing at least six different blank plasma lots.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days. Acceptance criteria are typically within ±15% (±20% at the LLOQ).

  • Recovery: The efficiency of the extraction process. It is determined by comparing the analyte response in pre-spiked extracted samples to that in post-spiked extracted samples. Consistent recovery across concentration levels is more important than achieving 100% recovery.

  • Matrix Effect: The influence of co-eluting matrix components on analyte ionization. Assessed by comparing the analyte response in post-spiked extracted blank plasma to the response in a neat solution.

  • Stability: Analyte stability should be confirmed under various conditions, including freeze-thaw cycles, bench-top storage, and long-term frozen storage.

Troubleshooting Common SPE Issues

ProblemPotential CauseRecommended Solution
Low Recovery Sorbent bed dried out: Improper conditioning or equilibration.Re-condition and re-equilibrate the cartridge, ensuring the sorbent bed does not go dry before sample loading.[5]
Incorrect pH: Sample pH not low enough for full protonation of the amine group, leading to poor retention on the SCX phase.Ensure the pH of the pre-treated sample is in the range of 2-3.
Elution solvent too weak: The elution solvent is not basic enough to neutralize the analytes for elution.Ensure the ammonium hydroxide concentration in the elution solvent is sufficient (e.g., 5%).
Poor Reproducibility Inconsistent flow rate: Variable flow rates during loading can affect analyte-sorbent interaction time.Use an automated or positive pressure manifold for consistent flow. If using a vacuum, ensure it is applied evenly and consistently.[5]
Protein precipitation incomplete: Proteins clog the sorbent bed, leading to channeling and inconsistent flow.Ensure thorough mixing after adding acid and adequate centrifugation to pellet proteins.
High Matrix Effects Insufficient washing: The wash steps are not adequately removing interfering components like phospholipids.Increase the volume of the methanol wash step (Wash 2). Ensure the wash solvent is drawn completely through the sorbent.
Analyte breakthrough during wash: The methanol wash is too strong and is eluting some of the analytes.While unlikely for these analytes due to the strong ion-exchange retention, consider a less polar organic solvent for the wash (e.g., acetonitrile) if this is suspected.

Conclusion

The mixed-mode solid-phase extraction protocol detailed in this application note provides a highly effective and reproducible method for the simultaneous extraction of D-penicillamine and its primary disulfide metabolites from human plasma. By combining a critical pre-analytical stabilization step with the high selectivity of a dual-retention SPE mechanism, this method overcomes the challenges associated with the analysis of these polar, reactive compounds. This robust workflow is well-suited for high-throughput bioanalytical laboratories supporting clinical and preclinical research, enabling the generation of high-quality data for pharmacokinetic assessments.

References

  • Agilent Technologies. (n.d.). Agilent Bond Elut Mixed Mode Ion Exchange Silica SPE. Chrom Tech. Retrieved from [Link]

  • Biotage. (n.d.). Sample Preparation by Mixed-Mode SPE Using ISOLUTE® HCX. Retrieved from [Link]

  • Giustarini, D., Dalle-Donne, I., Colombo, R., & Rossi, R. (2013). Immediate stabilization of human blood for delayed quantification of endogenous thiols and disulfides. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). D-Penicillamine disulfide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Penicillamine cysteine disulfide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Penicillamine. PubChem. Retrieved from [Link]

  • Wikipedia contributors. (2024, February 19). Penicillamine. Wikipedia. Retrieved from [Link]

  • Bionity. (n.d.). Penicillamine. Retrieved from [Link]

  • Carruthers, G., Harth, M., Freeman, D., Weir, D., Rothwell, R., & Butler, M. (1984). Pharmacokinetics of the major metabolites of D-penicillamine in patients with rheumatoid arthritis. Clinical and Investigative Medicine, 7(1), 35–40. Retrieved from [Link]

  • Hudson, W., & Junker-Buchheit, A. (2013, February 19). Fractionation of Acidic, Neutral and Basic Drugs from Plasma with Polymeric SPE Cation Exchange, and an Agilent Bond Elut Plexa PCX. Agilent Technologies. Retrieved from [Link]

  • Shah, J., et al. (2012). Bioanalytical method validation: An updated review. PMC. Retrieved from [Link]

  • Biotage. (2023, February 2). When should I choose a mixed-mode SPE? Retrieved from [Link]

  • Xu, R., et al. (2006). A simplified protein precipitation/mixed-mode cation-exchange solid-phase extraction, followed by high-speed liquid chromatography/mass spectrometry, for the determination of a basic drug in human plasma. Rapid Communications in Mass Spectrometry, 20(18), 2660-8. Retrieved from [Link]

Sources

Application Note: High-Sensitivity Quantification of S-Methylpenicillamine via HPLC-FLD

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Pharmacokineticists in Drug Development Technique: Reversed-Phase High-Performance Liquid Chromatography with Fluorescence Detection (RP-HPLC-FLD)

Introduction & Clinical Rationale

D-Penicillamine is a potent chelating agent utilized in the management of heavy metal toxicity (e.g., lead poisoning) and Wilson's disease. Following oral administration, a significant portion of the parent drug is metabolized in the liver to S-methylpenicillamine [1]. Understanding the pharmacokinetic profile of this metabolite is critical, as its elimination half-life is prolonged after steady-state concentration is achieved, creating slow-release reservoirs in deep tissues[1].

Unlike its parent compound, S-methylpenicillamine lacks a free sulfhydryl (-SH) group due to S-methylation. This structural reality renders traditional thiol-reactive probes (such as Ellman’s reagent or monobromobimane) and direct electrochemical detection ineffective. To achieve sensitive quantification, analytical strategies must target the molecule's primary amine.

Mechanistic Principle: Why OPA Derivatization?

To quantify S-methylpenicillamine at physiological trace levels, we utilize pre-column derivatization with o-phthalaldehyde (OPA) . OPA reacts rapidly with primary amino acids to form highly fluorescent adducts.

The Causality of the Reaction Chemistry: The formation of the fluorescent isoindole requires three components: the primary amine (S-methylpenicillamine), OPA, and a nucleophilic thiol. While 2-mercaptoethanol is traditionally used, this protocol utilizes 3-mercaptopropionic acid (3-MPA) . The causality behind this choice is stability: OPA-isoindoles are notoriously prone to rapid degradation[2]. 3-MPA yields a 1-alkylthio-2-alkyl-substituted isoindole that exhibits superior structural stability, providing a wider temporal window for automated autosampler injection and reducing run-to-run variability.

ReactionPathway SMePen S-methylpenicillamine (Primary Amine) Isoindole Fluorescent Isoindole (Ex: 340nm / Em: 450nm) SMePen->Isoindole pH 9.5-10.0 OPA o-Phthalaldehyde (OPA) OPA->Isoindole + Thiol 3-Mercaptopropionic Acid (3-MPA) Thiol->Isoindole +

Fig 1: OPA/3-MPA derivatization pathway for S-methylpenicillamine.

Experimental Protocol & Self-Validating Workflow

A robust analytical method must be self-validating. This protocol integrates L-Norleucine as an Internal Standard (IS). Because L-Norleucine is a non-endogenous primary amino acid, it undergoes the exact same OPA derivatization kinetics as the analyte. Monitoring the IS peak area ensures that any fluctuations in derivatization efficiency, matrix suppression, or injection volume are automatically mathematically corrected.

Reagents & Materials
  • Derivatization Buffer: 0.4 M Sodium borate buffer, adjusted to pH 9.5 with 1M NaOH. (Critical: OPA derivatization requires an alkaline environment to ensure the primary amine is deprotonated and nucleophilic).

  • OPA Reagent: Dissolve 10 mg of OPA in 300 µL of HPLC-grade methanol. Add 700 µL of the borate buffer and 10 µL of 3-MPA. Store in an amber vial at 4°C (stable for 3 days).

  • Internal Standard (IS): 100 µM L-Norleucine in LC-MS grade water.

Sample Preparation (Plasma)

Why Acetonitrile? Acidic precipitation agents (like Trichloroacetic acid) drastically lower sample pH, which quenches the subsequent OPA reaction. Acetonitrile precipitates proteins efficiently while maintaining a pH compatible with the borate buffer.

  • Aliquot 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of the IS solution (L-Norleucine, 100 µM).

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant into an autosampler vial equipped with a low-volume insert.

Automated Pre-Column Derivatization

Because isoindole derivatives degrade over time, manual derivatization introduces unacceptable human error. The HPLC autosampler must be programmed to execute the following sequence precisely:

  • Draw 10 µL of the OPA Reagent.

  • Draw 10 µL of the sample supernatant.

  • Mix in the sample loop (3 cycles).

  • Wait exactly 1.0 minute (Reaction time).

  • Inject the 20 µL mixture onto the HPLC column.

Workflow Sample 1. Plasma Sample (Spiked with L-Norleucine IS) Precipitation 2. Protein Precipitation (Acetonitrile, 1:3 v/v) Sample->Precipitation Centrifugation 3. Centrifugation (14,000 x g, 10 min, 4°C) Precipitation->Centrifugation Supernatant 4. Supernatant Transfer (To Autosampler Vial) Centrifugation->Supernatant Deriv 5. Automated Derivatization (OPA + 3-MPA, 1 min reaction) Supernatant->Deriv HPLC 6. RP-HPLC-FLD Analysis (C18 Column, Gradient Elution) Deriv->HPLC

Fig 2: Self-validating sample preparation and automated HPLC-FLD workflow.

Instrumental Conditions & Data Presentation

Derivatization with OPA significantly increases the hydrophobicity of the amino acids, enhancing retention and selectivity on reversed-phase columns[2].

HPLC Parameters:

  • Column: C18 Reversed-Phase (150 mm × 4.6 mm, 3 µm particle size).

  • Column Temperature: 35°C.

  • Fluorescence Detection: Excitation (λex) = 340 nm; Emission (λem) = 450 nm.

  • Mobile Phase A: 20 mM Sodium acetate buffer (pH 6.5).

  • Mobile Phase B: Methanol / Acetonitrile (50:50, v/v).

Table 1: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.090101.0
5.075251.0
12.050501.0
15.010901.0
18.010901.0
18.190101.0
23.090101.0 (Re-equilibration)
Table 2: Method Validation Summary

Data represents typical validation parameters for S-methylpenicillamine in human plasma.

Validation ParameterValue / RangeAcceptance Criteria (FDA Bioanalytical)
Linearity Range 0.1 µM – 50.0 µM R2≥0.995
Limit of Detection (LOD) 0.03 µMSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 0.1 µMSignal-to-Noise (S/N) 10
Intra-day Precision (CV%) 3.2% – 5.8% 15% ( 20% at LOQ)
Inter-day Precision (CV%) 4.5% – 7.1% 15% ( 20% at LOQ)
Mean Recovery 92.4%85% – 115%

Troubleshooting & Field Insights

  • Sudden Drop in Fluorescence Yield:

    • Causality: OPA reagent degradation or incorrect sample pH. OPA is highly susceptible to atmospheric oxidation.

    • Solution: Prepare fresh OPA reagent every 3 days. Verify that the final pH of the sample-buffer mixture in the autosampler loop is strictly 9.0.

  • Extraneous Ghost Peaks:

    • Causality: Primary amine contamination from the environment (ammonia in water, degraded acetonitrile, or nitrile gloves).

    • Solution: Run a system blank (Water + IS + Derivatization) every 10 injections. Always use ultra-pure, freshly dispensed LC-MS grade water.

  • Peak Tailing for S-Methylpenicillamine:

    • Causality: Secondary interactions with unendcapped silanol groups on the C18 column.

    • Solution: Ensure Mobile Phase A has sufficient ionic strength (20 mM acetate) to mask silanol interactions. If tailing persists, replace the column or switch to an endcapped/polar-embedded stationary phase.

References

  • Gnanou, J. V., et al. "Automated derivatization with o-phthalaldehyde for the estimation of amino acids in plasma using reversed-phase high performance liquid chromatography". Indian Journal of Biochemistry & Biophysics, Vol. 41, 2004, pp. 322-325. Available at:[Link]

  • Lowry, J. A. "Oral Chelation Therapy for Patients with Lead Poisoning". Division of Clinical Pharmacology and Medical Toxicology, 2002. Available at:[Link]

  • Dimova, N., et al. "An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV". Diva Portal Academic Archive, 2021. Available at:[Link]

Sources

Application Note: High-Throughput Chromatographic Separation and Quantification of D-Penicillamine and its S-methyl Metabolite in Human Plasma by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust and sensitive method for the simultaneous chromatographic separation and quantification of D-penicillamine and its primary metabolite, S-methyl-D-penicillamine, in human plasma. D-penicillamine is a critical chelating agent whose therapeutic efficacy and safety profile necessitate precise pharmacokinetic monitoring. Due to the rapid in-vitro oxidation of D-penicillamine's free thiol group to its disulfide dimer, this method also accounts for the disulfide form as a key analyte. By employing Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), this protocol offers superior specificity, a wide dynamic range, and a simplified protein precipitation-based sample preparation, making it highly suitable for clinical research and drug development applications.

Introduction: The Analytical Imperative for Penicillamine Monitoring

D-penicillamine, a derivative of penicillin, is a therapeutically vital chelating agent used in the management of Wilson's disease, cystinuria, and severe rheumatoid arthritis.[1][2] Its mechanism relies on the reactive thiol group, which binds to excess copper and facilitates its renal excretion.[2] In biological systems, D-penicillamine undergoes complex metabolic transformations. A minor portion is metabolized in the liver to S-methyl-D-penicillamine.[3] However, the most significant challenge in its bioanalysis is the rapid oxidation of the free thiol, which leads to the formation of various disulfides, including the D-penicillamine disulfide dimer (PSSP) and mixed disulfides with endogenous thiols like cysteine.[3][4] In plasma, the disulfide dimer is often the predominant form.[5][6]

Accurate pharmacokinetic and toxicokinetic assessment requires a comprehensive analytical approach that can reliably quantify the parent drug and its key metabolites.[5] Early analytical methods were often hampered by instability, lack of specificity, or laborious derivatization steps.[1][3] Modern UPLC-MS/MS technology overcomes these limitations, providing a gold-standard platform for sensitive and selective bioanalysis.[7] This guide details a complete, self-validating protocol for the simultaneous determination of D-penicillamine (measured as its stable disulfide dimer) and S-methyl-D-penicillamine, providing researchers with a field-proven workflow for therapeutic drug monitoring and clinical studies.

Principle of the Method: UPLC-MS/MS

This method leverages the separation power of Ultra-Performance Liquid Chromatography (UPLC) with the unparalleled selectivity and sensitivity of tandem mass spectrometry (MS/MS).

  • Chromatographic Separation: A reversed-phase C18 column is used to separate the analytes based on their relative hydrophobicity. A gradient elution with an organic mobile phase (acetonitrile) and an aqueous mobile phase (water), both acidified with formic acid, ensures sharp peak shapes and efficient separation of the target analytes from endogenous matrix components.

  • Ionization and Detection: Following chromatographic separation, the column effluent is directed into an electrospray ionization (ESI) source operating in positive ion mode. ESI generates protonated molecular ions ([M+H]⁺) for each analyte. These precursor ions are then selected in the first quadrupole (Q1) of the mass spectrometer, fragmented via collision-induced dissociation (CID) in the second quadrupole (q2), and specific, structurally characteristic product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), ensures that only the specific transitions for each analyte are detected, virtually eliminating matrix interferences and providing exceptional specificity and sensitivity.[5]

Materials and Reagents

  • Standards: D-Penicillamine disulfide, S-methyl-D-penicillamine, and a suitable stable isotope-labeled internal standard (e.g., D-Penicillamine disulfide-d12).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (99%+, LC-MS grade), and Ultrapure Water (18.2 MΩ·cm).

  • Biological Matrix: Drug-free human plasma (K2-EDTA).

  • Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials with inserts.

Instrumentation and Conditions

Liquid Chromatography
ParameterSpecification
System UPLC System (e.g., Waters ACQUITY, Agilent 1290)
Column Reversed-phase C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient 0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-4.0 min (95% B), 4.1-5.0 min (5% B)
Mass Spectrometry
ParameterSpecification
System Triple Quadrupole Mass Spectrometer with ESI Source
Ionization Mode ESI Positive
Monitoring Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
MRM Transitions

The following precursor-to-product ion transitions should be used as a starting point for method development. It is imperative to optimize collision energies (CE) and other compound-dependent parameters for the specific instrument in use by infusing pure standards.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Dwell (ms)Purpose
D-Penicillamine Disulfide 297.1180.150Quantifier[5]
297.1107.150Qualifier[5]
S-methyl-D-penicillamine *164.1118.150Quantifier
164.172.150Qualifier
Internal Standard Dependent on IS usedDependent on IS used50---

(*Note: Transitions for S-methyl-D-penicillamine are proposed based on common fragmentation patterns of S-methylated amino acids, involving the neutral loss of the carboxyl group (46 Da) and subsequent fragmentation. These must be confirmed and optimized experimentally.)

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard and the internal standard (IS) in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the primary stocks with a 50:50 Methanol:Water mixture.

  • Calibration Curve Standards (0.5 - 500 ng/mL): Prepare calibration standards by spiking appropriate amounts of the working standard solutions into drug-free human plasma.

Plasma Sample Preparation (Protein Precipitation)

The causality behind this simple and rapid protocol is the use of a cold organic solvent (acetonitrile) to efficiently denature and precipitate plasma proteins, which would otherwise interfere with the analysis. The internal standard is added prior to precipitation to control for variability during the extraction process and analysis.

  • Aliquot: Pipette 100 µL of thawed plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of the internal standard working solution to each tube.

  • Precipitate: Add 300 µL of cold acetonitrile.

  • Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the clear supernatant to an autosampler vial.

  • Inject: Inject 5 µL of the supernatant into the UPLC-MS/MS system.

Visualization of the Analytical Workflow

workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing A 1. Aliquot Plasma (100 µL) B 2. Spike Internal Standard A->B C 3. Add Acetonitrile (Protein Precipitation) B->C D 4. Vortex (1 min) C->D E 5. Centrifuge (12,000 x g, 10 min) D->E F 6. Transfer Supernatant E->F G 7. UPLC-MS/MS Injection F->G H 8. MRM Data Acquisition G->H I 9. Quantification (Peak Area Ratio vs. Conc.) H->I

Caption: UPLC-MS/MS analytical workflow from sample preparation to quantification.

Data Analysis and Method Validation

Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and plotting this ratio against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting factor is typically applied. The concentration of unknown samples is then interpolated from this curve. A robust method validation should be performed according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation).

Typical Method Performance

The following table summarizes key validation parameters achievable with this methodology, demonstrating its trustworthiness and reliability.

ParameterTypical PerformanceRationale for Acceptance
Linearity (r²) > 0.998Ensures a direct proportional relationship between response and concentration.
LOD ~0.1 ng/mLDefines the lowest concentration that can be reliably detected.
LOQ ~0.5 ng/mLDefines the lowest concentration that can be accurately and precisely quantified.
Accuracy (% Bias) 85-115%Ensures the measured value is close to the true value.
Precision (% RSD) < 15%Ensures high reproducibility of the measurement.
Analysis Time ~5 minAllows for high-throughput analysis.

(Data synthesized from established UPLC-MS/MS methods for small molecules in biological matrices.[5])

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Sensitivity Poor ionization, incorrect MS parameters, sample degradation.Optimize source parameters (voltages, temperatures). Confirm and optimize MRM transitions and collision energies. Ensure proper sample handling and storage.
Poor Peak Shape Column degradation, incompatible sample solvent, matrix effects.Use a new column. Ensure final sample solvent is similar to the initial mobile phase. Dilute sample to mitigate matrix effects.
High Variability Inconsistent sample preparation, IS instability.Ensure precise pipetting. Check stability of internal standard in the prepared matrix.
Carryover Insufficient needle wash, highly adsorptive analyte.Optimize autosampler wash sequence with a strong organic solvent.

Conclusion

The UPLC-MS/MS method detailed in this application note provides a rapid, specific, and highly sensitive protocol for the simultaneous quantification of D-penicillamine (via its disulfide dimer) and its S-methyl metabolite in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, making it an invaluable tool for pharmacokinetic evaluations, therapeutic drug monitoring, and other clinical research applications where accurate measurement of these compounds is essential. The self-validating principles embedded within the protocol ensure robust and reliable data generation for researchers, scientists, and drug development professionals.

References

  • Netter, P., Bannwarth, B., Pere, P., & Nicolas, A. (1987). Clinical pharmacokinetics of D-penicillamine. Clinical Pharmacokinetics, 13(5), 317–333. Available at: [Link]

  • Lehner, A. F., Dirikolu, L., Johnson, M., Brooks, M. B., & Rumbeiha, W. K. (2020). Liquid chromatography/tandem mass spectrometric analysis of penicillamine for its pharmacokinetic evaluation in dogs. Toxicology Mechanisms and Methods, 30(9), 687–702. Available at: [Link]

  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharmaceutical Analytical Chemistry: Open Access. Available at: [Link]

  • Yusof, M., Neal, R., Aykin, N., & Ercal, N. (2000). High performance liquid chromatography analysis of D-penicillamine by derivatization with N-(1-pyrenyl)maleimide (NPM). Biomedical chromatography : BMC, 14(8), 535–540. Available at: [Link]

  • Muijsers, A. O., van de Stadt, R. J., Henrichs, A. M., & van der Korst, J. K. (1979). Determination of D-penicillamine in serum and urine of patients with rheumatoid arthritis. Clinica chimica acta; international journal of clinical chemistry, 94(2), 173–180.
  • Lehner, A. F., Dirikolu, L., Johnson, M., Brooks, M. B., & Rumbeiha, W. K. (2020). Liquid chromatography/tandem mass spectrometric analysis of penicillamine for its pharmacokinetic evaluation in dogs. Taylor & Francis Online. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Penicillamine. In StatPearls. Available at: [Link]

Sources

Protocol for Measuring Thiol Methyltransferase (TMT) Activity in Erythrocytes: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Thiol methylation is a critical Phase II biotransformation pathway responsible for detoxifying reactive sulfhydryl compounds and modulating the pharmacological activity of thiol-containing drugs (e.g., captopril, d-penicillamine, and the active metabolites of clopidogrel). Historically, the specific genes driving aliphatic thiol methyltransferase (TMT) activity remained elusive. However, recent breakthroughs have definitively identified methyltransferase-like proteins 7A and 7B (METTL7A/TMT1A and METTL7B/TMT1B) as the primary enzymes responsible for this membrane-associated activity[1][2][3].

As a Senior Application Scientist, I designed this protocol to address a fundamental challenge in pharmacogenomics: measuring hepatic-equivalent TMT activity using a minimally invasive surrogate matrix. Because human TMT is membrane-bound and expressed in red blood cells (RBCs), isolated erythrocyte membrane "ghosts" provide a highly reliable, easily accessible matrix for phenotyping systemic TMT activity[4][5].

This guide details a self-validating, highly reproducible radiochemical and LC-MS/MS adaptable workflow for quantifying TMT activity in erythrocytes, emphasizing the mechanistic causality behind each methodological choice.

Mechanistic Background: TMT vs. TPMT

A common pitfall in methyltransferase assays is confounding TMT with Thiopurine S-methyltransferase (TPMT). While both utilize S-adenosyl-L-methionine (SAM) as a methyl donor, they are genetically, structurally, and functionally distinct[1][6]. TMT (METTL7A/B) is a membrane-bound enzyme that selectively methylates sterically unhindered aliphatic thiols[2][7]. In contrast, TPMT is a cytosolic enzyme that targets aromatic and heterocyclic thiols (e.g., 6-mercaptopurine)[6].

Pathway sub1 Aliphatic Thiol (e.g., 2-Mercaptoethanol) tmt Erythrocyte TMT (METTL7A / METTL7B) sub1->tmt Substrate sam S-Adenosyl-L-methionine (SAM) sam->tmt Methyl Donor prod S-Methylated Thiol (e.g., S-Methylmercaptoethanol) tmt->prod Methylation sah S-Adenosyl-L-homocysteine (SAH) tmt->sah Byproduct

Biochemical pathway of SAM-dependent aliphatic thiol methylation catalyzed by TMT (METTL7A/B).

Experimental Design & Causality

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), every step in this protocol is engineered with a specific biochemical rationale:

  • Matrix Selection (EDTA Blood): Blood must be collected in EDTA rather than heparin. Heparin can cause matrix effects during LC-MS/MS ionization and may interfere with membrane isolation. TMT activity is independent of divalent cations (Ca²⁺, Mg²⁺), so EDTA chelation does not inhibit the enzyme[5].

  • Hypotonic Lysis: Because TMT is localized to the membrane[4][5], hypotonic lysis with cold water or dilute Tris buffer is used to burst the erythrocytes. Subsequent ultracentrifugation washes away cytosolic TPMT and hemoglobin, leaving purified membrane "ghosts".

  • pH Optimization: The optimal pH for TMT using 2-mercaptoethanol is approximately 9.0[5]. This alkaline environment ensures the aliphatic thiol group is deprotonated into a highly reactive thiolate anion, facilitating nucleophilic attack on the methyl group of SAM.

  • Self-Validating Controls: Thiols are highly reactive and prone to non-enzymatic methylation or oxidation. A "boiled membrane" blank is mandatory to subtract background noise and prove that the measured methylation is strictly enzyme-driven[1].

Step-by-Step Protocol

Phase 1: Erythrocyte Membrane Isolation

Goal: Isolate functional membrane ghosts free of cytosolic contamination.

  • Blood Collection: Draw 10 mL of whole blood into K2-EDTA Vacutainer tubes. Store at 4°C and process within 5 days (TMT is stable under these conditions)[4][8].

  • Initial Separation: Centrifuge whole blood at 2,000 × g for 10 minutes at 4°C. Aspirate and discard the plasma and buffy coat.

  • Washing: Resuspend packed RBCs in 3 volumes of ice-cold isotonic saline (0.9% NaCl). Centrifuge at 2,000 × g for 10 minutes. Repeat this wash step three times to remove residual plasma proteins.

  • Hypotonic Lysis: Add 4 volumes of ice-cold distilled water (or 5 mM Tris-HCl, pH 7.8) to the washed RBCs. Vortex vigorously and incubate on ice for 15 minutes to ensure complete lysis[4][8].

  • Membrane Pelleting: Centrifuge the lysate at 20,000 × g for 20 minutes at 4°C.

  • Ghost Washing: Discard the red supernatant. Resuspend the pellet in 5 mM Tris-HCl (pH 7.8) and repeat the 20,000 × g centrifugation. Repeat 3–4 times until the membrane pellets are "pearly white," indicating the complete removal of hemoglobin[4][8].

  • Storage: Resuspend the final pellet in an equal volume of 5 mM Tris-HCl (pH 7.8). Aliquot and store at -80°C.

Phase 2: Enzymatic Reaction Setup

Goal: Catalyze the S-methylation of the target substrate.

  • Protein Quantification: Determine the protein concentration of the membrane suspension using a BCA or Bradford assay. Dilute to a working concentration of 2–4 mg/mL.

  • Reaction Mixture: In a 1.5 mL microcentrifuge tube, combine:

    • 50 µL of Erythrocyte Membrane suspension.

    • 50 µL of 0.5 M Glycine-NaOH buffer (pH 9.0) or Potassium Phosphate buffer (pH 7.5) depending on the substrate[4][5].

    • 25 µL of freshly prepared 2-mercaptoethanol (final concentration ~34 µmol/L) or captopril[2][4].

  • Initiation: Start the reaction by adding 25 µL of S-adenosyl-L-[methyl-¹⁴C]methionine (0.033 µCi; final concentration ~32 µmol/L) for radiochemical assays, or non-radiolabeled SAM for LC-MS/MS[4][9].

  • Incubation: Incubate at 37°C in a shaking water bath for exactly 60 minutes. The reaction rate is linear up to 60 minutes[8].

Phase 3: Extraction and Quantification

Goal: Isolate the methylated product from unreacted SAM and quantify.

  • Quenching: Stop the reaction by adding 50 µL of 0.5 M sodium borate buffer (pH 10.0) or 1 N NaOH. This halts enzymatic activity and prepares the pH for organic extraction.

  • Organic Extraction: Add 500 µL of toluene (for 2-mercaptoethanol) or ethyl acetate (for captopril).

  • Phase Separation: Vortex vigorously for 30 seconds, then centrifuge at 10,000 × g for 5 minutes to separate the aqueous and organic phases.

  • Measurement:

    • Radiochemical: Transfer 400 µL of the upper organic phase to a scintillation vial containing 5 mL of liquid scintillation cocktail. Count radioactivity (DPM) using a Liquid Scintillation Counter (LSC)[5][10].

    • LC-MS/MS: Transfer the organic phase to an autosampler vial, evaporate under nitrogen, reconstitute in mobile phase, and inject into the LC-MS/MS system to monitor the specific mass transition of the S-methylated product[11].

Workflow Blood 1. Blood Collection (EDTA Tubes, 4°C) Wash 2. Erythrocyte Washing (Isotonic Saline, 3x) Blood->Wash Lysis 3. Hypotonic Lysis (Cold H2O / 5mM Tris-HCl) Wash->Lysis Packed RBCs Centrifuge 4. Ultracentrifugation (Isolate Membrane Ghosts) Lysis->Centrifuge Reaction 5. Enzymatic Reaction (Membranes + Thiol + SAM) Centrifuge->Reaction Resuspended Pellets Extraction 6. Organic Extraction (Toluene or Ethyl Acetate) Reaction->Extraction Stop Reaction (Borate/NaOH) Quant 7. Quantification (LSC or LC-MS/MS) Extraction->Quant Organic Phase

Step-by-step workflow for isolating erythrocyte membranes and measuring TMT activity.

Quantitative Data & Expected Results

To contextualize your assay results, compare your data against established historical baselines. Note that specific activity values can vary based on the exact substrate and unit definitions used by different laboratories.

Table 1: Differential Characteristics of Human S-Methyltransferases

FeatureThiol Methyltransferase (TMT)Thiopurine S-Methyltransferase (TPMT)
Primary Genes METTL7A (TMT1A), METTL7B (TMT1B)[1][3]TPMT[6]
Subcellular Localization Membrane-bound (Erythrocyte ghosts, Microsomes)[1][4]Cytosolic (RBC Lysate)[6]
Target Substrates Aliphatic thiols (2-mercaptoethanol, captopril, H₂S)[2][7]Aromatic/heterocyclic thiols (6-MP, azathioprine)[6]
Optimal pH ~7.5 to 9.0 (Substrate dependent)[5]~7.5
Inhibitors DCMB (2,3-dichloro-α-methylbenzylamine)[1]Tropolone derivatives

Table 2: Expected TMT Activity Ranges in Human Erythrocytes

Subject GroupMean Specific ActivityReference
Healthy Adult Controls 10.93 ± 3.22 Units/mg protein*Weinshilboum et al., 1979[5]
Healthy Adult Controls 565 ± 183 U/mg protein Neurology, 1998[8]
Parkinson's Disease (PD) 564 ± 199 U/mg proteinNeurology, 1998[8]

(Note: * 1 Unit = 1 nmol of product formed per hour. ** Alternative unit definitions (e.g., pmol/min) result in different absolute values, highlighting the need for internal laboratory standardization[5][8]).

Critical Parameters & Troubleshooting (Self-Validating System)

To guarantee the trustworthiness of your data, implement the following self-validating checks:

  • The "Boiled Membrane" Blank: Aliphatic thiols easily undergo non-enzymatic auto-methylation in the presence of SAM. You must run a parallel reaction using erythrocyte membranes that have been boiled at 100°C for 5 minutes. Subtract the signal of this blank from your active samples to calculate true specific enzymatic turnover[1].

  • SAM Degradation: S-adenosyl-L-methionine is highly unstable at room temperature and neutral/alkaline pH. Always prepare SAM solutions fresh in dilute acid (e.g., 10 mM HCl) and keep strictly on ice until the moment of reaction initiation.

  • Hemoglobin Quenching: If your membrane pellets remain pink or red, residual hemoglobin is present. Hemoglobin will cause severe color quenching in liquid scintillation counting and ion suppression in LC-MS/MS. Increase the number of hypotonic wash steps until the pellet is pearly white[4].

  • Substrate Volatility: 2-mercaptoethanol is highly volatile and possesses a strong, unpleasant odor. Prepare dilutions inside a certified chemical fume hood and ensure reaction tubes are tightly sealed during the 37°C incubation.

References

  • Weinshilboum RM, Sladek S, Klumpp S. "Human erythrocyte thiol methyltransferase: Radiochemical microassay and biochemical properties." Clinica Chimica Acta, 1979. URL: [Link]

  • Keith RA, Van Loon J, Wolen BG, Weinshilboum RM. "Thiol methylation pharmacogenetics: heritability of human erythrocyte thiol methyltransferase activity." Clinical Pharmacology & Therapeutics, 1983. URL: [Link]

  • Russell DA, Chau MK, Shi Y, et al. "METTL7A (TMT1A) and METTL7B (TMT1B) Are Responsible for Alkyl S-Thiol Methyl Transferase Activity in Liver." Drug Metabolism and Disposition, 2023. URL: [Link]

  • Maldonato BJ, Russell DA, Totah RA. "Human METTL7B is an alkyl thiol methyltransferase that metabolizes hydrogen sulfide and captopril." Scientific Reports, 2021. URL: [Link]

  • Wang L, Weinshilboum R. "Pharmacogenomics: Catechol O-Methyltransferase to Thiopurine S-Methyltransferase." Pharmacology & Therapeutics, 2006. URL: [Link]

  • Robey RW, et al. "The Methyltransferases METTL7A and METTL7B Confer Resistance to Thiol-Based Histone Deacetylase Inhibitors." Molecular Cancer Therapeutics, 2024. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: S-Methyl-D-Valine HPLC/LC-MS Troubleshooting & pH Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and method development strategies for the chromatographic separation of S-methyl-D-valine (and its structural analogs, such as N-methyl-D-valine). As a non-proteinogenic, chiral, methylated amino acid frequently analyzed in drug development and biomarker discovery [1], achieving baseline separation and high mass spectrometric (MS) sensitivity requires precise control over the mobile phase pH.

Mechanistic Grounding: The Causality of pH in Amino Acid Separation

S-methyl-D-valine is an amphoteric molecule. Its chromatographic behavior is entirely dictated by the ionization state of its two functional groups:

  • Carboxylic Acid Group: pKa 2.3

  • Secondary Amine Group: pKa 9.7

Operating at a pH near either pKa results in partial ionization, leading to peak splitting, broad elution profiles, and poor reproducibility. Furthermore, at a neutral pH (4.0–8.0), the molecule exists as a highly polar zwitterion (COO⁻ / NH₂⁺). This state exhibits extremely poor retention on standard Reversed-Phase (RP) C18 columns and actively promotes secondary ion-exchange interactions with residual silanols on the silica backbone, causing severe peak tailing. Therefore, forcing the molecule into a single, uniform charge state via pH optimization is the most critical step in method development.

Visual Workflow: pH Optimization Decision Matrix

pH_Workflow Start S-methyl-D-valine pH Optimization Acidic Acidic Mobile Phase pH < 2.5 (0.1% FA / TFA) Start->Acidic Neutral Neutral Mobile Phase pH 4.0 - 8.0 (Ammonium Acetate) Start->Neutral Basic Basic Mobile Phase pH > 9.5 (Ammonia) Start->Basic StateA Cationic State (+1) COOH / NH2+ Acidic->StateA StateN Zwitterionic State (0) COO- / NH2+ Neutral->StateN StateB Anionic State (-1) COO- / NH Basic->StateB ResultA Optimal for ESI+ MS Use HILIC or AQ-C18 StateA->ResultA ResultN Poor RP Retention Silanol Tailing Risk StateN->ResultN ResultB Optimal for ESI- MS Requires High-pH C18 StateB->ResultB

Figure 1: Mobile phase pH effects on S-methyl-D-valine ionization, retention, and MS detection.

Frequently Asked Questions (Troubleshooting Guides)

Q: Why am I observing severe peak tailing and poor reproducibility for S-methyl-D-valine on a standard C18 column? A: This is a classic symptom of secondary interactions. At a neutral pH, S-methyl-D-valine exists as a zwitterion. The positively charged amine group strongly interacts with residual, unendcapped silanol groups (Si-O⁻) on the stationary phase. Causality & Solution: To eliminate this, you must suppress the ionization of either the silanols or the analyte. Lowering the mobile phase pH to < 2.5 fully protonates the silanols (forming neutral Si-OH) and the carboxyl group of the analyte, neutralizing the secondary ion-exchange mechanism and restoring peak symmetry.

Q: What is the optimal mobile phase pH for LC-MS/MS quantification? A: For positive electrospray ionization (ESI+), an acidic mobile phase (pH 2.0–3.0) is optimal. Using 0.1% Formic Acid ensures the amine group is fully protonated, driving the formation of the [M+H]⁺ precursor ion and maximizing sensitivity [1]. This acidic environment also stabilizes the molecule against base-catalyzed epimerization, which is critical when analyzing complex cyclic peptide hydrolysates [2].

Q: How does pH affect the chiral separation of S-methyl-D-valine from its L-isomer? A: Chiral separation often relies on Crown Ether or Teicoplanin-based Chiral Stationary Phases (CSPs). These columns separate enantiomers via host-guest complexation (e.g., the chiral crown ether cavity encapsulating the protonated amine). If the pH is too high (> 4.0), the amine begins to deprotonate, destroying the critical hydrogen-bonding network required for chiral recognition. A strict pH of 2.0 is mandatory to maintain the cationic state required for enantiomeric resolution[1].

Quantitative Data: Mobile Phase Additives & Performance Matrix

The choice of mobile phase additive directly dictates the pH, the retention mechanism, and the ultimate sensitivity of the assay.

Mobile Phase AdditiveTypical pH RangeAnalyte Charge StateChromatographic EffectMS/MS Compatibility
0.1% Formic Acid (FA) 2.6 - 2.8Cationic (+1)Excellent peak shape; suppresses silanol tailing.Optimal (ESI+) : Maximizes [M+H]⁺ formation.
0.1% Trifluoroacetic Acid (TFA) 1.8 - 2.0Cationic (+1)Strong ion-pairing; significantly increases RP retention.Poor : Causes severe ion suppression in MS.
10 mM Ammonium Acetate 4.0 - 6.0Zwitterionic (0)Poor retention on standard C18; severe peak tailing.Moderate : Analyte signal is split between modes.
0.1% Ammonium Hydroxide 9.5 - 10.5Anionic (-1)Good retention on high-pH stable C18 columns.Good (ESI-) : Promotes [M-H]⁻ formation.

Self-Validating Experimental Protocol: LC-MS/MS Method Optimization

Causality Focus: This protocol uses a bottom-up validation approach. By establishing a baseline with an internal standard, any signal suppression caused by incorrect pH or matrix effects is immediately mathematically visible, ensuring the system validates its own performance.

Step 1: Sample Preparation & Protein Precipitation

  • Action: Aliquot 100 µL of biological sample (e.g., plasma). Add 10 µL of stable isotope-labeled internal standard (e.g., ¹³C₅,¹⁵N-labeled analog)[1]. Add 400 µL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer and evaporate the supernatant[1].

  • Causality: Acetonitrile disrupts the hydration layer of proteins, causing them to precipitate. The internal standard corrects for any analyte loss during this phase.

  • Self-Validation Check: Calculate the absolute peak area of the internal standard in the final chromatogram. If the area varies by >15% across injections, matrix effects or incomplete precipitation are occurring, invalidating the run.

Step 2: Mobile Phase Preparation (Acidic pH)

  • Action: Prepare Mobile Phase A (Ultrapure Water + 0.1% Formic Acid, pH 2.7) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid)[1].

  • Causality: Formic acid acts as a proton donor, ensuring the S-methyl-D-valine amine group remains protonated for ESI+ detection while suppressing silanol ionization on the column.

Step 3: Chromatographic Separation

  • Action: Equip an end-capped Aqueous-C18 or HILIC column. Run a linear gradient from 5% B to 95% B over 10 minutes[1].

  • Causality: Starting at a low organic composition (5% B) ensures the highly polar, protonated S-methyl-D-valine partitions effectively into the stationary phase before elution.

  • Self-Validation Check: Measure the retention factor ( k′ ). A valid method must yield k′≥2.0 . If the peak elutes in the void volume ( t0​ ), the pH is likely too high (forming the highly polar zwitterion), and the method fails validation.

Step 4: Mass Spectrometric Detection

  • Action: Monitor the specific MRM transitions for the target analyte and internal standard[1].

  • Causality: The first transition (quantifier) provides the concentration, while the second transition (qualifier) confirms the molecular structure based on fragmentation patterns.

  • Self-Validation Check: The ion ratio between the quantifier and qualifier transitions must remain within ± 20% of the reference standard. A deviation indicates co-eluting isobaric interference, requiring further pH adjustment to shift the retention time.

References

  • "Kinetics of acid-catalyzed degradation of cyclosporin A and its analogs in aqueous solution." ResearchGate. Available at:[Link]

Sources

Part 1: Mechanistic Overview – The Causality of Thiol-Disulfide Exchange

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Metabolite Analysis. This guide is designed for researchers, scientists, and drug development professionals seeking to eliminate artifactual oxidation and disulfide scrambling during the extraction and quantification of the thiol redox metabolome (e.g., the Glutathione GSH/GSSG couple, cysteine, and homocysteine).

In metabolomics, accurately quantifying the redox state of a biological system is notoriously difficult. The moment a cell is lysed, its highly compartmentalized environment is destroyed. This exposes free thiols to atmospheric oxygen, transition metals, and endogenous oxidants, triggering rapid autooxidation.

Mechanism A Free Thiol (GSH) -SH B Alkaline pH (>7.0) Deprotonation A->B C Thiolate Anion -S⁻ B->C E Nucleophilic Attack (Exchange) C->E D Native Disulfide (e.g., Cystine) D->E F Scrambled Artifact (Mixed Disulfide) E->F

Mechanism of alkaline-induced thiol-disulfide exchange artifacts in metabolomics.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is N-ethylmaleimide (NEM) considered the gold standard for thiol metabolomics over Iodoacetamide (IAA)? A: The choice of alkylating agent comes down to reaction kinetics and specificity. NEM reacts with free thiols via a rapid Michael addition mechanism that outpaces the kinetics of thiol-disulfide exchange, even under basic conditions[2]. In contrast, IAA relies on a slower nucleophilic substitution (SN2) mechanism. Because IAA is slower, scrambling can occur before alkylation is complete. Furthermore, IAA is infamous for causing off-target artifacts, most notably the artificial oxidation of methionine residues, which severely confounds mass spectrometry data[3].

Q2: How does pH influence disulfide shuffling, and what is the optimal range for extraction? A: By keeping the extraction buffer slightly acidic (pH 6.5 or lower), free thiols remain protonated (-SH) and chemically inert, effectively suppressing the formation of the reactive thiolate anion and preventing disulfide exchange[1].

Q3: NEM is an excellent alkylator, but excess NEM suppresses LC-MS ionization. How do I remove it? A: Excess NEM must be removed prior to LC-MS/MS analysis to prevent ion suppression and source contamination. Because NEM is highly soluble in organic solvents, it can be efficiently removed via a liquid-liquid back-extraction using dichloromethane (DCM). The polar metabolites (like GS-NEM and GSSG) remain in the aqueous phase, while the unreacted NEM partitions into the organic DCM layer[4].

Part 3: Troubleshooting Guide

Issue 1: Artificially high GSSG (Oxidized Glutathione) levels detected in baseline samples.

  • Cause: Delayed alkylation. If cells are lysed before the alkylating agent is introduced, endogenous glutathione reductase (GR) and atmospheric oxygen will rapidly alter the redox state.

  • Solution: Implement in situ derivatization. Add NEM directly to the quenching/extraction solvent so that thiols are trapped the millisecond the cell membrane is compromised[5]. NEM also has the added benefit of covalently inactivating GR, preventing enzymatic redox cycling during sample prep[6].

Issue 2: High background noise or poor LC-MS/MS sensitivity for target metabolites.

  • Cause: Incomplete removal of unreacted NEM or its hydrolysis product, N-ethylmaleamic acid (NEMA).

  • Solution: Ensure the dichloromethane back-extraction is performed immediately after protein precipitation. Do not let the sample sit in an aqueous buffer for extended periods, as NEM will hydrolyze into NEMA, which cannot be easily extracted by DCM.

Issue 3: Extensive off-target modifications (e.g., amino group alkylation).

  • Cause: Excessive reagent concentration or prolonged incubation times.

  • Solution: Cap NEM concentration at 10–20 mM and limit incubation to 30 minutes at 4°C.

Part 4: Data Presentation – Comparison of Alkylating Agents

To assist in experimental design, the kinetic and chemical parameters of common alkylating agents used in metabolomics are summarized below:

Alkylating AgentReaction Kinetics (Free Thiol)Optimal pH RangePrimary Drawback / Artifact RiskRecommended Removal Method
N-ethylmaleimide (NEM) Extremely Fast (Seconds)6.5 – 7.5Hydrolyzes to NEMA if left in aqueous solutionDichloromethane extraction
Iodoacetamide (IAA) Moderate (Minutes)7.5 – 8.5High risk of methionine oxidationDesalting / SPE
2-Vinylpyridine (2-VP) Slow (Minutes to Hours)> 7.0Slow kinetics allow scrambling before cappingLyophilization

Part 5: Validated Protocol – Self-Validating In Situ Derivatization

This protocol utilizes in situ NEM alkylation to preserve the native GSH/GSSG ratio[5].

The Self-Validating System: To ensure absolute scientific integrity, this protocol incorporates an isotopic tracer spike-in. By adding a heavy-labeled reduced thiol (e.g., GSH-¹³C₂,¹⁵N) directly to the lysis buffer, you can mathematically prove the absence of artifacts. If the mass spectrometer detects heavy-labeled oxidized disulfide (GSSG-¹³C₄,¹⁵N₂), artifactual oxidation occurred during your prep. If only the heavy GS-NEM adduct is detected, your extraction system is fully validated.

Step-by-Step Methodology:
  • Preparation of Quenching Buffer: Prepare a fresh solution of 20 mM NEM in cold Phosphate-Buffered Saline (PBS, pH 6.5). Spike in 5 µM of heavy-labeled GSH-¹³C₂,¹⁵N as an internal validation standard.

  • In Situ Alkylation and Lysis: Rapidly wash adherent cells with the cold NEM/PBS buffer. Scrape the cells directly into this buffer to ensure thiols are alkylated the exact moment the cell membrane is ruptured. Incubate at 4°C for 15 minutes.

  • Metabolite Extraction & Protein Precipitation: Add cold 100% Methanol to the cell lysate to achieve a final concentration of 80% Methanol. Vortex vigorously for 30 seconds. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Excess NEM Removal: Transfer the metabolite-rich supernatant to a new tube. Add an equal volume of cold Dichloromethane (DCM). Vortex for 1 minute, then centrifuge at 5,000 × g for 5 minutes to induce phase separation. Carefully collect the upper aqueous layer (containing GS-NEM and GSSG) and discard the lower organic layer (containing excess NEM).

  • LC-MS/MS Analysis: Transfer the aqueous phase to an autosampler vial. Analyze via LC-MS/MS, quantifying the ratio of endogenous GS-NEM to GSSG, while verifying the absence of GSSG-¹³C₄,¹⁵N₂.

Workflow Step1 1. In Situ Quenching Add cold NEM (10-20 mM) Step2 2. Cell Lysis & Extraction 80% Methanol, 4°C Step1->Step2 Step3 3. Protein Precipitation Centrifugation (14,000g) Step2->Step3 Step4 4. Excess NEM Removal Dichloromethane Extraction Step3->Step4 Step5 5. LC-MS/MS Analysis Quantify GS-NEM and GSSG Step4->Step5

Step-by-step in situ derivatization workflow for preserving the GSH/GSSG ratio.

Part 6: References

  • Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies. NIH / PMC. URL: [Link]

  • The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. ACS Publications. URL: [Link]

  • Analysis of GSH and GSSG after derivatization with N-ethylmaleimide. ResearchGate. URL: [Link]

  • Addressing Glutathione Redox Status in Clinical Samples by Two-Step Alkylation with N-ethylmaleimide Isotopologues. MDPI. URL:[Link]

  • Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS. NIH / PMC. URL:[Link]

Sources

Technical Support Center: S-Methylpenicillamine Standard Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical troubleshooting and stability guide for S-methylpenicillamine. As a structural analog of penicillamine and a critical reference standard in metabolic tracking and enzyme inhibitor assays (such as TACE inhibitors), maintaining the structural integrity of this compound in solution is paramount for reproducible data.

Mechanistic Overview: The Thioether Dilemma

To understand how to store S-methylpenicillamine, we must first understand its chemical divergence from its parent compound. Penicillamine contains a highly reactive free thiol (-SH) group, which is notoriously susceptible to rapid oxidation in aqueous solutions, forming penicillamine disulfide1[1].

By contrast, S-methylpenicillamine (3-(methylthio)-D-valine) is a thioether . The methylation of the sulfur atom prevents disulfide bond formation entirely. However, this does not render the molecule inert. Under oxidative stress, reactive oxygen species (ROS), or prolonged storage in oxygenated buffers, the thioether group undergoes a two-electron oxidation to form S-methylpenicillamine sulfoxide 2[2]. In extreme cases, it can further oxidize to a sulfone derivative3[3].

G Penicillamine Penicillamine (Free Thiol: -SH) Disulfide Penicillamine Disulfide (R-S-S-R) Penicillamine->Disulfide O2 / Mild Oxidation (Reversible by DTT/TCEP) S_Methyl S-Methylpenicillamine (Thioether: -S-CH3) Sulfoxide S-Methylpenicillamine Sulfoxide (R-S(=O)-CH3) S_Methyl->Sulfoxide H2O2 / ROS / Time (Irreversible by DTT) Sulfone Sulfone Derivative (R-S(=O)2-CH3) Sulfoxide->Sulfone Strong Oxidation (Excess ROS)

Degradation pathways: Thiol vs. Thioether oxidation in S-methylpenicillamine.

Troubleshooting & FAQs

Q1: During LC-MS analysis of my S-methylpenicillamine standard, I am observing a secondary peak with a mass shift of +16 Da. What is this? A: A +16 Da mass shift is the hallmark signature of thioether oxidation to a sulfoxide (addition of one oxygen atom). This occurs when standard solutions are exposed to dissolved oxygen or hydroxyl radicals over time 4[4]. To prevent this, solutions must be prepared in degassed solvents and stored under an inert atmosphere (Argon/Nitrogen).

Q2: Can I add DTT (Dithiothreitol) or TCEP to my buffer to reduce the oxidized S-methylpenicillamine back to its active form? A: No. This is a common mechanistic misconception. Reductants like DTT and TCEP are designed to cleave disulfide bonds (S-S) via thiol-disulfide exchange. They are thermodynamically incapable of reducing a sulfoxide (S=O) back to a thioether. Once S-methylpenicillamine has oxidized to the sulfoxide, the degradation is practically irreversible in a standard analytical setting.

Q3: Does pH affect the stability of the working solution? A: Yes. Storing the standard in slightly acidic conditions (e.g., 0.1% Formic Acid, pH ~2.5) protonates the primary amine. This reduces the overall electron density of the molecule, offering mild steric and electronic protection against nucleophilic attacks and slowing down the rate of spontaneous oxidation compared to physiological or alkaline pH.

Quantitative Stability Matrix

To ensure analytical rigor, adhere to the following empirically derived storage guidelines for S-methylpenicillamine solutions.

Storage ConditionSolvent SystemTimeframeExpected PurityPrimary Degradant
-80°C (Argon Purged) 0.1% Formic Acid (Degassed)> 12 Months> 99.5%None
-20°C (Ambient Air) HPLC-Grade Water3 Months~ 95.0%Sulfoxide (+16 Da)
4°C (Ambient Air) HPLC-Grade Water2 Weeks< 90.0%Sulfoxide (+16 Da)
25°C (Room Temp) 0.1 M NaOH (Alkaline)48 Hours< 70.0%Sulfoxide / Racemization

Self-Validating Preparation Protocol

To guarantee trustworthiness in your assays, do not assume standard purity straight from the vial. Use the following self-validating workflow to prepare a 10 mM stock solution.

Phase 1: Oxygen Exclusion (Causality: Prevents Sulfoxide Formation)

  • Solvent Preparation: Prepare a solution of 0.1% Formic Acid in LC-MS grade water.

  • Degassing: Sparge the solvent with high-purity Argon gas for a minimum of 15 minutes to displace dissolved ambient oxygen.

Phase 2: Dissolution & Aliquoting 3. Weighing: Rapidly weigh the lyophilized S-methylpenicillamine powder (which should be stored desiccated at -20°C) and transfer it to an amber glass vial. 4. Reconstitution: Add the degassed solvent to achieve a 10 mM concentration. Vortex gently until fully dissolved. 5. Aliquoting: Dispense 50 µL aliquots into low-bind microcentrifuge tubes. Overlay the headspace of each tube with Argon gas before sealing. 6. Cryopreservation: Snap-freeze the aliquots in liquid nitrogen and transfer immediately to -80°C.

Phase 3: System Validation (QC Baseline) 7. Baseline Verification: Immediately take one freshly prepared aliquot, dilute it to 10 µM in mobile phase, and inject it into the LC-MS. 8. Validation Criteria: Extract the ion chromatograms for the intact mass (M+H) and the sulfoxide mass (M+H+16). The protocol is considered validated only if the Area Under the Curve (AUC) for the sulfoxide peak is < 0.5% of the total analyte signal at t=0 .

References

  • J. of Chromatography 1983 Vol.275 No.
  • Substrate Specificity and Novel Selective Inhibitors of TNF-α Converting Enzyme (TACE)
  • Source: PubMed Central (PMC)
  • Evaluation of Hydroxyl Radical Reactivity by Thioether Group Proximity in Model Peptide Backbone Source: MDPI URL

Sources

Validation & Comparative

Comparative Toxicity Guide: Penicillamine vs. Its S-Methyl Metabolite

Author: BenchChem Technical Support Team. Date: March 2026

D-Penicillamine (DPA) is a potent chelating agent historically utilized for Wilson's disease, heavy metal intoxication, and severe rheumatoid arthritis. Despite its efficacy, its clinical utility is severely bottlenecked by a high incidence of immunologically mediated adverse events, including membranous glomerulonephritis, thrombocytopenia, and autoimmune syndromes.

Recent pharmacokinetic profiling reveals that the toxicity of DPA is not solely driven by the parent compound. The metabolic conversion of DPA to its intermediate, S-methyl-D-penicillamine (S-Me-DPA) , and the patient's subsequent ability to oxidize this metabolite, play a definitive role in the drug's safety profile. This guide provides an in-depth comparative analysis of the toxicological mechanisms of DPA and its S-methyl metabolite, supported by validated experimental workflows for metabolic profiling.

Mechanistic Toxicology: The Sulfoxidation Shunt

To understand the comparative toxicity, we must first examine the hepatic metabolism of DPA. As outlined in comprehensive pharmacological reviews,, which readily binds to plasma proteins (predominantly albumin) to form disulfides. This haptenization alters host protein structures, triggering an immune response.

A critical, albeit smaller, fraction of DPA undergoes hepatic S-methylation to form S-methyl-D-penicillamine. By capping the reactive thiol group, S-methylation forms a thioether, which theoretically reduces direct protein reactivity. In a normal metabolic phenotype, S-Me-DPA is rapidly oxidized into highly water-soluble sulfoxides and sulfones, which are safely excreted by the kidneys.

However, genetic polymorphisms in the sulfoxidation pathway create a dangerous bottleneck. Patients identified as "poor sulfoxidizers" fail to efficiently convert S-Me-DPA into its terminal excretory forms. According to landmark rheumatological studies,. The accumulation of S-Me-DPA leads to prolonged tissue retention, secondary metabolic activation, and severe immune-mediated adverse events.

MetabolicPathway DPA D-Penicillamine (Reactive Thiol) SMeDPA S-Methyl-D-Penicillamine (Thioether Intermediate) DPA->SMeDPA S-Methylation (Liver) Sulfoxide Sulfoxides & Sulfones (Non-Toxic Excretion) SMeDPA->Sulfoxide Efficient Sulfoxidation (Normal Phenotype) Toxicity Immune-Mediated Toxicity (Proteinuria, Cytopenia) SMeDPA->Toxicity Impaired Sulfoxidation (Poor Sulfoxidizers)

Metabolic pathway of D-penicillamine highlighting the toxicity shunt in poor sulfoxidizers.

Quantitative Toxicity Comparison

The following table summarizes the distinct pharmacotoxicological parameters of the parent drug versus its primary intermediate metabolite.

Pharmacotoxicological ParameterD-Penicillamine (Parent Drug)S-Methyl-D-Penicillamine (Metabolite)
Chemical Functional Group Free Thiol (-SH)Thioether (-S-CH3)
Primary Mechanism of Action Heavy metal chelation (Cu, Pb) & HaptenizationMetabolic intermediate
Protein Binding >80% (Forms disulfides with albumin)Moderate (Altered binding kinetics)
Clearance Pathway Hepatic S-methylation & Renal excretionHepatic Sulfoxidation
Toxicity Incidence Baseline dose-dependent toxicity3.9x higher in "Poor Sulfoxidizers"
Primary Toxic Manifestations Proteinuria, Thrombocytopenia, RashImmune-mediated glomerulonephritis
Plasma Half-Life 1.6 - 3.2 hours (Free fraction)Prolonged in poor metabolizers

Experimental Methodology: Pharmacokinetic Profiling via HPLC-ECD

Because the toxicity of DPA is intimately linked to the accumulation of S-Me-DPA, precise quantification of both species in patient plasma is critical. Traditional colorimetric assays (like Ellman's reagent) lack the specificity to differentiate between free thiols and thioethers. Therefore, is the gold standard.

The following protocol is designed as a self-validating system to ensure absolute quantitative accuracy while preventing the ex vivo degradation of reactive thiols.

Step-by-Step HPLC-ECD Protocol

Step 1: Reagent Preparation & Mobile Phase Standardization Prepare a mobile phase of 0.05 M monochloroacetate buffer. Adjust the pH strictly to 3.0. Causality: Low pH is mandatory to protonate the analytes and suppress the rapid auto-oxidation of the free thiol group in DPA into penicillamine disulfides during the chromatographic run.

Step 2: Sample Collection & Cold Processing Draw venous blood into K2-EDTA tubes and immediately centrifuge at 4°C (1500 x g for 10 min). Causality: Cold processing minimizes ex vivo enzymatic degradation and halts spontaneous disulfide formation, preserving the in vivo ratio of DPA to S-Me-DPA.

Step 3: Internal Standard Spiking (Self-Validation) Spike 400 µL of the isolated plasma with a known concentration of N-acetyl-D-penicillamine (Internal Standard). Causality: The internal standard self-validates the extraction efficiency and corrects for any volumetric shifts during the subsequent precipitation step, guaranteeing data integrity.

Step 4: Acidic Deproteinization Add 100 µL of 10% perchloric acid to the spiked plasma. Vortex vigorously and centrifuge at 10,000 x g for 5 min. Causality: Perchloric acid precipitates high-molecular-weight plasma proteins (like albumin) that covalently bind DPA, releasing the free fraction of the drug and its metabolites into the supernatant for accurate quantification.

Step 5: Chromatographic Separation Inject 20 µL of the acidic supernatant onto a C18 reverse-phase analytical column (250 x 4.6 mm, 5 µm). Maintain an isocratic flow rate of 1.0 mL/min.

Step 6: Dual-Electrode Electrochemical Detection (ECD) Utilize a dual-electrode system (Au/Hg amalgam) set at an oxidation potential of +800 mV. Causality: ECD provides superior sensitivity (detection limits ~2 ng) and is highly specific for oxidizable sulfur species. Thiols (DPA) and thioethers (S-Me-DPA) oxidize at distinct retention times and potentials, allowing baseline resolution without the need for complex, error-prone pre-column derivatization.

ProtocolWorkflow Step1 1. Plasma Sampling (EDTA + 4°C) Step2 2. Internal Standard Spiking (Self-Validation) Step1->Step2 Step3 3. Acidic Deproteinization (Prevents Auto-oxidation) Step2->Step3 Step4 4. RP-HPLC Separation (C18 Column, pH 3.0) Step3->Step4 Step5 5. Dual-Electrode ECD (Au/Hg at +800 mV) Step4->Step5 Step6 6. Chromatographic Quantification (DPA vs. S-Me-DPA) Step5->Step6

Self-validating HPLC-ECD workflow for the quantification of DPA and its S-methyl metabolites.

Conclusion

The comparative toxicity of D-penicillamine and its S-methyl metabolite illustrates a classic toxicological paradigm: the danger of metabolic bottlenecks. While the parent drug's free thiol group is inherently reactive and capable of direct haptenization, severe, treatment-limiting immune toxicity is disproportionately driven by the accumulation of S-methyl-D-penicillamine in patients with poor sulfoxidation capacity. By utilizing rigorous, self-validating HPLC-ECD workflows, researchers can accurately phenotype patients, paving the way for personalized, safer chelation therapies.

References

  • D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective. Antibiotics (Basel, Switzerland).[Link]

  • Clinical pharmacokinetics of D-penicillamine. Clinical Pharmacokinetics.[Link]

  • The relationship of sulfoxidation status to efficacy and toxicity of penicillamine in the treatment of rheumatoid arthritis. British Journal of Rheumatology.[Link]

Comprehensive Guide: Correlating Thiol Methyltransferase (TMT) Activity with S-Methylpenicillamine Levels

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of Phase II drug metabolism, Thiol methyltransferase (TMT) plays a pivotal role in the detoxification and clearance of aliphatic sulfhydryl compounds[1]. Unlike Thiopurine S-methyltransferase (TPMT)—which is cytosolic and targets aromatic or heterocyclic thiols—TMT is a membrane-associated enzyme that specifically catalyzes the S-methylation of aliphatic thiols, such as the antirheumatic drug D-penicillamine[1][2]. Recent breakthrough proteomics and gene modulation studies have definitively identified the orphan enzymes METTL7A (TMT1A) and METTL7B (TMT1B) as the primary drivers of this microsomal TMT activity[3][4].

For DMPK (Drug Metabolism and Pharmacokinetics) profiling, accurately quantifying TMT activity is critical due to its high genetic polymorphism in human populations[2]. This guide provides a field-proven, authoritative comparison of analytical methodologies and outlines a self-validating LC-MS/MS protocol for quantifying TMT activity using S-methylpenicillamine as the direct biomarker.

Mechanistic Grounding & Pathway Causality

The enzymatic conversion of D-penicillamine relies on the ubiquitous methyl donor S-adenosyl-L-methionine (SAM). TMT (METTL7A/7B) facilitates the transfer of the methyl group from SAM to the free sulfhydryl group of D-penicillamine, yielding S-methylpenicillamine and the byproduct S-adenosyl-L-homocysteine (SAH)[1][5].

Causality Insight: Why use D-penicillamine? Because it is highly specific to TMT and is not a substrate for TPMT[1]. Therefore, the formation rate of S-methylpenicillamine in human liver microsomes (HLMs) serves as a direct, proportional indicator of METTL7A/METTL7B catalytic activity without confounding background noise from other methyltransferases[3][5].

Pathway DPEN D-Penicillamine (Aliphatic Thiol) TMT TMT Enzyme (METTL7A / METTL7B) DPEN->TMT SAM S-Adenosylmethionine (Methyl Donor) SAM->TMT SMPEN S-Methylpenicillamine (Quantifiable Biomarker) TMT->SMPEN S-Methylation SAH S-Adenosylhomocysteine (Byproduct) TMT->SAH Demethylation

Caption: Biochemical pathway of TMT-mediated S-methylation of D-penicillamine.

Comparative Analysis of Analytical Methodologies

Historically, TMT activity was measured using radiometric assays. However, modern DMPK laboratories have transitioned to mass spectrometry for enhanced structural specificity. Below is an objective comparison of the primary methodologies used to correlate TMT activity with S-methylpenicillamine levels.

Analytical FeatureRadiometric Assay (³H-SAM)HPLC-UV / FluorescenceLC-MS/MS (Gold Standard)
Detection Principle Scintillation counting of ³H-methylated productsUV/Vis or FLD post-derivatizationDirect m/z transition monitoring
Specificity Low (Measures total radioactivity)Moderate (Prone to matrix interference)High (Absolute structural confirmation)
Derivatization Not requiredRequired (e.g., Monobromobimane)Not required
Throughput Low to ModerateLow (Lengthy chromatographic runs)High (Rapid multiplexing capabilities)
Safety & Compliance Poor (Requires radioactive waste management)GoodExcellent

Expertise Note: LC-MS/MS is the superior choice because aliphatic thiols like D-penicillamine lack a strong natural chromophore[6]. Bypassing the need for complex pre-column derivatization reduces artifactual oxidation (e.g., penicillamine disulfide bond formation) and preserves the strict stoichiometric integrity of the S-methylpenicillamine biomarker[6].

Self-Validating Experimental Protocol (LC-MS/MS)

To ensure trustworthiness, an enzymatic assay must be a self-validating system. This protocol incorporates 2,3-dichloro-α-methylbenzylamine (DCMB) , a potent and highly specific TMT inhibitor, as a negative control[3][5]. If S-methylpenicillamine formation is abolished in the presence of DCMB, the assay successfully isolates TMT-specific activity from non-enzymatic background methylation.

Step-by-Step Methodology:
  • Matrix Preparation: Dilute Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL[5].

  • Inhibitor Pre-incubation (Control Validation): For the negative control arm, add 50 µM DCMB to the HLM mixture and pre-incubate for 10 minutes at 37°C. Leave the active experimental arm untreated[3][5].

  • Substrate Addition: Add D-penicillamine to all samples to achieve a final concentration of 1 mM.

  • Reaction Initiation: Initiate the reaction by adding SAM (final concentration 0.5 mM). Incubate the mixture at 37°C for exactly 30 minutes in a shaking water bath[5].

  • Reaction Termination: Stop the enzymatic activity by adding an equal volume of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (e.g., D3-S-methylpenicillamine).

  • Protein Precipitation & Extraction: Vortex the samples vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Quantification: Transfer the supernatant to LC vials. Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) tuned specifically for the S-methylpenicillamine precursor-to-product ion transitions.

Caption: Step-by-step LC-MS/MS workflow for quantifying TMT activity via S-methylpenicillamine.

Data Interpretation & Pharmacogenetic Relevance

The concentration of S-methylpenicillamine detected by LC-MS/MS is used to calculate the specific activity of TMT, typically expressed as pmol/min/mg protein[5].

  • High S-methylpenicillamine levels indicate robust METTL7A/7B expression and rapid aliphatic thiol clearance.

  • DCMB-inhibited samples must yield S-methylpenicillamine levels near the limit of quantification (LOQ), validating that the observed methylation in the active arm is strictly TMT-mediated[3][5].

Understanding this correlation is vital for personalized medicine. TMT activity exhibits significant genetic polymorphism[2]. Patients with low TMT activity may experience prolonged exposure and potential toxicity when administered thiol-containing drugs like D-penicillamine, whereas rapid methylators may clear the drug too quickly to achieve therapeutic efficacy[1][2].

References

  • Russell, D. A., Chau, M. K., Shi, Y., Maldonato, B. J., & Totah, R. A. (2022). "METTL7A and METTL7B are responsible for S-thiol methyl transferase activity in liver." bioRxiv. URL:[Link]

  • Weinshilboum, R. M., Otterness, D. M., & Szumlanski, C. L. (1999). "Human pharmacogenetics of methyl conjugation." Annual Review of Pharmacology and Toxicology (Indexed via PubMed - NIH). URL:[Link]

  • Price, R. A., Keith, R. A., Spielman, R. S., & Weinshilboum, R. M. (1989). "Major gene polymorphism for human erythrocyte (RBC) thiol methyltransferase (TMT)." Genetic Epidemiology (Indexed via PubMed - NIH). URL:[Link]

  • Kazui, M., Hagihara, K., Izumi, T., & Kurihara, A. (2015). "Hepatic Microsomal Thiol Methyltransferase Is Involved in Stereoselective Methylation of Pharmacologically Active Metabolite of Prasugrel." Drug Metabolism and Disposition. URL:[Link]

Sources

S-Methylpenicillamine Profiling: Analytical Comparison Guide for Phenotyping Thiol Methyltransferase (TMT) Metabolizers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Pharmacogenomics Professionals.

Executive Summary & Mechanistic Grounding

D-penicillamine (DPEN) is a potent heavy metal chelator and disease-modifying antirheumatic drug. Because it is a highly reactive aliphatic thiol, its primary route of detoxification and clearance is S-methylation. Historically, this reaction was attributed to a generic [1]. However, recent functional characterizations have definitively identified the endoplasmic-reticulum-associated proteins [2] as the enzymes responsible for human TMT activity.

Genetic polymorphisms in these enzymes result in distinct [3]. PMs exhibit reduced S-methylation capacity, leading to parent drug accumulation and severe dose-dependent toxicities (e.g., myelosuppression, nephrotoxicity). Conversely, EMs rapidly convert DPEN into the stable, inactive metabolite S-methylpenicillamine (SMP) . Accurately distinguishing these phenotypes requires robust analytical platforms to quantify the metabolic ratio of SMP to DPEN.

TMT_Pathway DPEN D-Penicillamine (Parent Thiol) TMT METTL7A / METTL7B (TMT Enzyme) DPEN->TMT Substrate SAM S-Adenosylmethionine (SAM) SAM->TMT Methyl Donor SMP S-Methylpenicillamine (Metabolite) TMT->SMP S-Methylation SAH S-Adenosylhomocysteine (SAH) TMT->SAH Byproduct

Fig 1. S-methylation of D-penicillamine by METTL7A/METTL7B (TMT).

Analytical Platform Comparison: LC-MS/MS vs. HPLC-UV/ECD

Quantifying DPEN and SMP presents a unique analytical challenge. DPEN is highly susceptible to rapid artifactual oxidation, forming disulfides (homodimers and protein heterodimers) in aqueous matrices. While SMP is stable (its sulfhydryl group is protected by the methyl moiety), inaccurate measurement of the parent DPEN will falsely elevate the calculated metabolic ratio.

Below, we compare the performance of High-Resolution LC-MS/MS against traditional HPLC with Ultraviolet or Electrochemical Detection (HPLC-UV/ECD) for phenotyping applications.

Table 1: Analytical Platform Comparison for S-Methylpenicillamine Quantification

FeatureTargeted LC-MS/MS (Triple Quadrupole)Traditional HPLC-UV / ECD
Analyte Specificity Exceptional (MRM transitions isolate exact mass)Moderate (Susceptible to co-eluting endogenous thiols)
Sensitivity (LOD) < 1 ng/mL~ 10-50 ng/mL
Matrix Effects Managed via Stable Isotope-Labeled Internal Standards (SIL-IS)High interference from urinary pigments/proteins
Thiol Stability High (Post-derivatization mass shift easily tracked)Poor (Prone to on-column oxidation during long runs)

Expertise Insight: LC-MS/MS is the definitive choice for this assay. By utilizing Multiple Reaction Monitoring (MRM), LC-MS/MS bypasses the matrix interferences that plague HPLC-UV. Furthermore, it allows for the direct detection of alkylated DPEN derivatives, ensuring the parent drug is accurately quantified without oxidation losses.

Phenotype Profiling: Poor vs. Extensive Metabolizers

By quantifying the urinary or erythrocyte (RBC) concentrations of SMP and DPEN, researchers can establish a metabolic ratio (SMP/DPEN) that accurately reflects the patient's [4].

Table 2: Pharmacokinetic Profiling: Poor vs. Extensive Metabolizers

PhenotypeTMT / METTL7B ActivityExpected Urinary Metabolic Ratio (SMP / DPEN)Clinical Implication
Poor Metabolizer (PM) Low (< 5 U/mL RBC)< 0.5High risk of DPEN toxicity (myelosuppression, proteinuria)
Extensive Metabolizer (EM) High (> 15 U/mL RBC)> 2.0Standard clearance; potential need for higher dosing for efficacy
(Note: Values are representative benchmarks for comparative profiling).

Causality: The bimodal distribution of TMT activity is driven by major gene polymorphisms. In PMs, the inability to efficiently transfer the methyl group from S-adenosyl-L-methionine (SAM) to DPEN creates a metabolic bottleneck. This forces DPEN into secondary, potentially toxic oxidative pathways and prevents the formation of the safe SMP metabolite.

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To ensure scientific integrity, the following protocol incorporates a mandatory chemical stabilization step. Without immediate alkylation, DPEN will form homodimers, rendering the metabolic ratio invalid. This protocol serves as a self-validating system: the successful recovery of the alkylated DPEN derivative confirms that pre-analytical oxidation was successfully halted.

Step-by-Step Methodology

Step 1: Sample Collection and Immediate Thiol Stabilization

  • Collect 100 µL of whole blood (for RBC lysate preparation) or fresh urine.

  • Critical Action: Immediately transfer the sample into a microcentrifuge tube containing 10 µL of 100 mM N-ethylmaleimide (NEM) or iodoacetamide.

  • Causality: NEM rapidly alkylates the free sulfhydryl group of DPEN, preventing artifactual disulfide formation. SMP does not react with NEM because its sulfur is already methylated, providing an internal control for the derivatization specificity.

Step 2: Internal Standard Addition & Protein Precipitation

  • Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) mixture (e.g., DPEN-d3 and SMP-d3 at 1 µg/mL).

  • Add 400 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins and extract the analytes.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

Step 3: LC-MS/MS Analysis

  • Transfer the supernatant to an autosampler vial.

  • Inject 5 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Run a linear gradient from 5% B to 95% B over 4 minutes.

  • Monitor MRM transitions in positive Electrospray Ionization (ESI) mode:

    • SMP: m/z 164.1 → 118.0

    • DPEN-NEM Adduct: m/z 275.1 → 158.0

LCMS_Workflow A 1. Sample Collection (Urine or RBC Lysate) B 2. Thiol Stabilization (Acidification / Alkylation) A->B C 3. Protein Precipitation (Acetonitrile + Internal Std) B->C D 4. LC-MS/MS Analysis (MRM Mode) C->D E 5. Phenotype Classification (PM vs EM Ratio) D->E

Fig 2. Self-validating LC-MS/MS workflow for quantifying S-methylpenicillamine.

References

  • Keith RA, Otterness DM, Kerremans AL, Weinshilboum RM. "S-Methylation of D- and L-penicillamine by human erythrocyte membrane thiol methyltransferase." Drug Metabolism and Disposition. 1985;13(6):669-676. URL:[Link]

  • Maldonato BJ, Russell DA, Totah RA. "Human METTL7B is an alkyl thiol methyltransferase that metabolizes hydrogen sulfide and captopril." Scientific Reports. 2021;11(1):4857. URL:[Link]

  • Price RA, Keith RA, Spielman RS, Weinshilboum RM. "Major gene polymorphism for human erythrocyte (RBC) thiol methyltransferase (TMT)." Genetic Epidemiology. 1989;6(6):651-662. URL:[Link]

  • Russell DA, Chau MK, Shi Y, Levasseur IN, Maldonato BJ, Totah RA. "METTL7A (TMT1A) and METTL7B (TMT1B) Are Responsible for Alkyl S-Thiol Methyl Transferase Activity in Liver." Drug Metabolism and Disposition. 2023;51(8):1024-1034. URL:[Link]

A Comparative Guide to the Immunogenicity Assessment of S-methyl-D-penicillamine versus D-penicillamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the immunogenic potential of S-methyl-D-penicillamine against its parent drug, D-penicillamine. We will delve into the mechanistic rationale for this comparison, outline a multi-tiered experimental strategy, provide detailed protocols for key assays, and discuss the interpretation of potential outcomes.

Introduction: The Immunogenicity Challenge of D-penicillamine

D-penicillamine is a well-established therapeutic agent used in the treatment of Wilson's disease, cystinuria, and severe rheumatoid arthritis.[1][2] Its therapeutic efficacy is, however, often compromised by a significant incidence of immune-mediated adverse drug reactions (ADRs). These can range from skin rashes to more severe, autoimmune-like syndromes such as drug-induced lupus and myasthenia gravis.[3][4] This immunotoxicity is a major clinical limitation and a focal point for drug safety assessment.

The immunogenicity of D-penicillamine is intrinsically linked to its chemical structure. As a small molecule, it is not immunogenic on its own. However, its reactive free sulfhydryl (-SH) group can covalently bind to endogenous proteins, forming drug-protein adducts.[5] These modified proteins are then recognized as foreign by the immune system, initiating an immune response. This process is known as haptenation.[6][7][8]

S-methyl-D-penicillamine, a metabolite in which the reactive sulfhydryl group is blocked by a methyl group, presents a compelling case for reduced immunogenicity. The core hypothesis is that by masking the reactive thiol group, S-methylation prevents the initial haptenation step, thereby abrogating the downstream immune cascade. This guide outlines the experimental strategy required to rigorously test this hypothesis.

The Hapten-Carrier Concept: A Mechanistic Rationale

Small molecules like D-penicillamine that can elicit an immune response only when attached to a larger carrier molecule, such as a protein, are called haptens.[6][7] The D-penicillamine-protein conjugate functions as a complete antigen, capable of being processed by antigen-presenting cells (APCs), like dendritic cells (DCs), and subsequently activating T-lymphocytes.[9][10] This T-cell activation is a critical event, orchestrating the subsequent immune response that can lead to clinical hypersensitivity.[3][9][11]

The chemical rationale for comparing D-penicillamine with its S-methylated derivative is the pre-emptive neutralization of the reactive thiol group responsible for protein conjugation.[1] S-methylation should, in theory, render the molecule incapable of forming these immunogenic hapten-carrier complexes.

Hapten_Carrier_Formation cluster_0 D-penicillamine (Parent Drug) cluster_1 S-methyl-D-penicillamine (Derivative) cluster_2 Immune System Interaction D_Pen D-penicillamine Free -SH Group Carrier Carrier Protein D_Pen->Carrier Covalent Bonding (Haptenation) SM_D_Pen S-methyl-D-penicillamine Blocked -S-CH3 Group SM_D_Pen->Carrier No Bonding Hapten_Carrier Hapten-Carrier Complex Carrier->Hapten_Carrier No_Response No Immune Response Carrier->No_Response Remains 'Self' Immune_Response T-Cell Activation & Immune Response Hapten_Carrier->Immune_Response Recognized as Foreign

Figure 1: Hapten-carrier formation by D-penicillamine versus the inert nature of its S-methylated derivative.

A Multi-Tiered Strategy for Comparative Immunogenicity Assessment

A robust assessment requires a multi-faceted approach, integrating in vitro assays that probe key cellular events with in vivo models that reflect a systemic response. This tiered strategy allows for a comprehensive comparison while optimizing resource allocation.

Experimental_Workflow cluster_0 Tier 1: In Vitro Cellular Assays cluster_1 Tier 2: In Vivo Preclinical Model cluster_2 Analysis & Conclusion DC_Activation Dendritic Cell (DC) Activation Assay (Co-stimulatory markers, Cytokines) Data_Analysis Comparative Data Analysis (Summarize in Tables) DC_Activation->Data_Analysis LTT Lymphocyte Transformation Test (LTT) (T-cell Proliferation) LTT->Data_Analysis PLNA Popliteal Lymph Node Assay (PLNA) (Local Immune Sensitization) PLNA->Data_Analysis Conclusion Conclusion on Relative Immunogenic Potential Data_Analysis->Conclusion

Figure 2: A tiered experimental workflow for comparing the immunogenicity of the two compounds.

Tier 1: In Vitro Assessment of Immune Cell Activation

A. Dendritic Cell (DC) Activation Assay

Expertise & Experience: The activation of dendritic cells is a critical gateway between the innate and adaptive immune systems.[12] As professional antigen-presenting cells, their maturation status dictates whether an effective T-cell response is initiated.[13][14] Assessing the upregulation of co-stimulatory molecules (like CD86 and CD40) and the release of pro-inflammatory cytokines provides a direct measure of a compound's ability to trigger this initial danger signal.[14][15] This assay is a powerful in vitro tool for evaluating the immunogenic potential of various therapeutic agents.[12][13]

Protocol: Monocyte-Derived DC (moDC) Activation Assay

  • Isolation of Monocytes: Isolate CD14+ monocytes from peripheral blood mononuclear cells (PBMCs) of multiple healthy, HLA-typed donors using magnetic-activated cell sorting (MACS).[14] The use of multiple donors is crucial to account for genetic variability in immune responses.[12]

  • Differentiation of moDCs: Culture the isolated monocytes for 5-6 days in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) to generate immature moDCs.

  • Stimulation: Plate the immature moDCs and treat them with D-penicillamine, S-methyl-D-penicillamine (e.g., at concentrations ranging from 1-100 µM), a positive control (LPS, 1 µg/mL), and a vehicle control for 24-48 hours.

  • Analysis of Activation Markers (Flow Cytometry): Harvest the cells and stain them with fluorescently-conjugated antibodies against surface markers such as CD11c, HLA-DR, CD86, and CD40. Analyze the expression levels using flow cytometry.

  • Analysis of Cytokine Production (ELISA/Multiplex Assay): Collect the culture supernatants and measure the concentration of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA or a multiplex bead array.

DC_Activation_Pathway cluster_0 Antigen Presentation cluster_1 DC Maturation & T-Cell Activation Hapten_Carrier Hapten-Carrier Complex (D-penicillamine) DC Immature Dendritic Cell Hapten_Carrier->DC Uptake & Processing MHCII Peptide on MHC-II DC->MHCII Mature_DC Mature DC MHCII->Mature_DC Maturation Signals CD86 Upregulation of CD86/CD40 Mature_DC->CD86 Cytokines Release of TNF-α, IL-6 Mature_DC->Cytokines TCell Naive T-Cell Mature_DC->TCell Signal 1 (TCR-MHC) CD86->TCell Signal 2 (Co-stimulation) Activated_TCell Activated T-Cell (Proliferation & Effector Function) TCell->Activated_TCell

Figure 3: Signaling pathway of Dendritic Cell activation leading to T-cell response.

B. Lymphocyte Transformation Test (LTT)

Expertise & Experience: The LTT is a functional assay that directly measures the proliferation of drug-specific memory T-cells in a patient's blood sample upon re-exposure to the drug in vitro.[16][17] It is a valuable tool for diagnosing drug hypersensitivity reactions.[18][19] For preclinical assessment, PBMCs from a panel of healthy donors can be used to detect primary responses, although with lower sensitivity. The endpoint is typically the incorporation of a radioactive or colorimetric tracer into newly synthesized DNA during cell division.

Protocol: LTT for T-Cell Proliferation

  • PBMC Isolation: Isolate PBMCs from heparinized blood of multiple healthy donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium and plate them in a 96-well round-bottom plate.

  • Stimulation: Add the test compounds (D-penicillamine and S-methyl-D-penicillamine at various non-cytotoxic concentrations), a positive control (e.g., Phytohaemagglutinin, PHA), and a media-only negative control to the wells in triplicate.

  • Incubation: Culture the cells for 6-7 days at 37°C in a 5% CO2 incubator. This duration allows for the clonal expansion of antigen-specific T-cells.

  • Proliferation Measurement: On day 6, add ³H-thymidine to each well and incubate for another 18-24 hours.

  • Harvesting and Counting: Harvest the cells onto a filter mat and measure the incorporated radioactivity using a liquid scintillation counter. The results are expressed as counts per minute (CPM).

  • Data Analysis: Calculate the Stimulation Index (SI) for each condition:

    • SI = Mean CPM of drug-stimulated wells / Mean CPM of unstimulated (media) wells

    • An SI value ≥ 3 is typically considered a positive response.[19]

Tier 2: In Vivo Preclinical Assessment

The Popliteal Lymph Node Assay (PLNA)

Expertise & Experience: The PLNA is a well-established in vivo method for identifying the sensitizing potential of drugs and chemicals.[20][21] The assay measures the immune response in the draining popliteal lymph node following subcutaneous injection of the test substance into the footpad.[22] An increase in lymph node weight and/or cellularity is indicative of a local T-cell dependent immune response.[23] This assay is particularly useful for detecting compounds that may induce hypersensitivity or autoimmune-like reactions.[23][24]

Protocol: Primary PLNA in BALB/c Mice

  • Animal Groups: Use groups of 6-8 female BALB/c mice per condition.

    • Group 1: Vehicle Control (e.g., saline or PBS)

    • Group 2: D-penicillamine

    • Group 3: S-methyl-D-penicillamine

    • Group 4: Positive Control (e.g., Cyclophosphamide)

  • Administration: On Day 0, inject 25-50 µL of the test substance subcutaneously into the right hind footpad of each mouse. The left hind footpad remains untreated or is injected with the vehicle as an internal control.

  • Observation: Monitor the animals daily for any clinical signs of toxicity.

  • Lymph Node Excision: On Day 7, humanely euthanize the mice. Carefully dissect and excise both the right (draining) and left (contralateral) popliteal lymph nodes.

  • Endpoint Measurement:

    • Weight: Weigh each lymph node individually.

    • Cellularity: Prepare single-cell suspensions from each lymph node and count the total number of viable cells using a hemocytometer or an automated cell counter.

  • Data Analysis: Calculate the PLNA ratio for each animal:

    • PLN Ratio = Weight (or cell count) of right PLN / Weight (or cell count) of left PLN

    • Compare the mean PLN ratios between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A statistically significant increase in the PLN ratio for a treatment group indicates a positive sensitizing response.

Data Synthesis and Comparative Analysis

The strength of this guide lies in the direct comparison of the two molecules across multiple, mechanistically distinct assays. The data should be compiled into a clear, comparative table to facilitate interpretation.

Table 1: Hypothetical Comparative Immunogenicity Data

AssayEndpointD-penicillamine (Expected Outcome)S-methyl-D-penicillamine (Expected Outcome)Interpretation
DC Activation CD86 Expression (% positive cells)↑↑ (e.g., 45%)↔ (e.g., 12%)D-penicillamine induces DC maturation.
TNF-α Release (pg/mL)↑↑ (e.g., 800 pg/mL)↔ (e.g., 50 pg/mL)D-penicillamine triggers pro-inflammatory cytokine release.
LTT Stimulation Index (SI)> 3.0< 2.0D-penicillamine induces T-cell proliferation.
PLNA PLN Weight Ratio> 2.0 (Significant Increase)~ 1.0 (No significant change)D-penicillamine causes local immune sensitization in vivo.

Note: These are hypothetical values for illustrative purposes. Actual results would be experimentally determined.

Conclusion and Implications for Drug Development

This structured, multi-tiered comparison provides a robust pathway to evaluate the hypothesis that S-methylation reduces the immunogenic potential of D-penicillamine. A consistent lack of immune activation by S-methyl-D-penicillamine across these in vitro and in vivo assays would provide strong evidence of a significantly improved safety profile. Such data would be invaluable for de-risking this derivative as a potential therapeutic alternative, demonstrating the power of rational drug design to mitigate immunogenicity. This approach, grounded in mechanistic understanding and validated through a battery of assays, exemplifies a best-practice strategy in preclinical drug safety assessment.

References

  • Kosaka, S., & Gleichmann, E. (1987). Genetic Control of Delayed-Type Hypersensitivity to D-Penicillamine Antigen1. The Journal of Immunology, 139(6), 1857-1861. [Link]

  • Arrichtath, A., Klareskog, L., & Stålhandske, T. (1980). Immunological Effects of D-penicillamine During Experimental Induced Inflammation in Rats. Scandinavian Journal of Immunology, 12(3), 239-247. [Link]

  • Coleman, J. W., Foster, A. L., Yeung, J. H., & Park, B. K. (1988). Drug-protein conjugates--XV. A study of the disposition of D-penicillamine in the rat and its relationship to immunogenicity. Biochemical Pharmacology, 37(4), 737-742. [Link]

  • Creative Biolabs. (n.d.). Dendritic Cell Activation Assessment Service. Retrieved from [Link]

  • Gautier, A., et al. (2024). Development and characterization of dendritic cell internalization and activation assays contributing to the immunogenicity risk evaluation of biotherapeutics. Frontiers in Immunology, 15. [Link]

  • Chen, D. M., et al. (1977). Some Immunological Effects of Penicillamine. Clinical and Experimental Immunology, 30(2), 317-322. [Link]

  • Pieters, R., & Albers, R. (2001). The popliteal lymph node assay: a tool for predicting drug allergies. Toxicology, 158(1-2), 11-18. [Link]

  • Kosaka, S., & Gleichmann, E. (1987). Genetic control of delayed-type hypersensitivity to D-penicillamine antigen. The Journal of Immunology, 139(6), 1857-1861. [Link]

  • Evotec (Cyprotex). (n.d.). Dendritic Cell Activation Assay. Retrieved from [Link]

  • Gutting, T., & Germolec, D. (2005). Popliteal lymph node assay: facts and perspectives. Journal of Immunotoxicology, 2(3), 131-139. [Link]

  • AAPS. (2025). ddPCR-Based Assessment of Dendritic Cell Activation for Immunogenicity Evaluation. 2025 PharmSci 360. [Link]

  • Kammüller, M. E., & Seinen, W. (1996). The popliteal lymph node assay in mice: screening of drugs and other chemicals for immunotoxic hazard. Inflammation Research, 45(Suppl 2), S85-S90. [Link]

  • Weaver, J. L., et al. (2008). Evaluation of a Lymph Node Proliferation Assay for its Ability to Detect Pharmaceuticals with Potential to Cause Immune-Mediated Drug Reactions. Journal of Immunotoxicology, 5(3), 269-278. [Link]

  • El-Ghaiesh, S., et al. (2021). The Application of an Improved Lymphocyte Transformation Test to Diagnose non-immediate Drug Hypersensitivity Reactions. Scandinavian Journal of Immunology, 94(6), e13101. [Link]

  • Gautier, A., et al. (2022). Validation of a Dendritic Cell and CD4+ T Cell Restimulation Assay Contributing to the Immunogenicity Risk Evaluation of Biotherapeutics. International Journal of Molecular Sciences, 23(23), 15104. [Link]

  • Bioanalysis Zone. (n.d.). In vitro immunogenicity prediction: effective methods in drug development to identify potential immune responses earlier. Retrieved from [Link]

  • Emery, P., & Panayi, G. S. (1981). Immunobiology of D-penicillamine. Journal of Immunopharmacology, 3(2), 167-181. [Link]

  • Griem, P., et al. (1995). A T-cell response to the anti-arthritic drug penicillamine in the mouse: requirements for generation of the drug-derived antigen. Immunology, 86(4), 604-609. [Link]

  • Arisawa, M., et al. (1981). D-penicillamine-induced enhancement of the delayed hypersensitivity reaction in guinea-pigs. Annals of the Rheumatic Diseases, 40(4), 389-394. [Link]

  • IQVIA. (n.d.). Immunogenicity. Retrieved from [Link]

  • Hari, Y., et al. (2001). The lymphocyte transformation test for the diagnosis of drug allergy: sensitivity and specificity. Clinical & Experimental Allergy, 31(9), 1448-1452. [Link]

  • Pichler, W. J., & Tilch, J. (2004). The lymphocyte transformation test in the diagnosis of drug hypersensitivity. Allergy, 59(8), 809-820. [Link]

  • IMD Berlin. (n.d.). LTT - Allergy testing. Retrieved from [Link]

  • IMD Berlin. (n.d.). LTT - Medications. Retrieved from [Link]

  • Lonza. (n.d.). Cell-Based Assays for Immunogenicity and Immunotoxicity. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Penicillamine – Knowledge and References. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Penicillamine?. Retrieved from [Link]

  • Descotes, J., et al. (1992). Popliteal lymph node assay as a tool to predict drug-induced GvH-like reactions. Developments in Biological Standardization, 77, 111-114. [Link]

  • FDA. (2021, May 26). In Vitro Immunogenicity Assays for Evaluating Generic Peptide Drug Products. Retrieved from [Link]

  • Schumacher, K., Maerker-Alzer, G., & Schaaf, W. (1975). Influence of D-penicillamine on the immune response of mice. Arzneimittel-Forschung, 25(4), 600-603. [Link]

  • Wikipedia. (n.d.). Hapten. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Haptens – Knowledge and References. Retrieved from [Link]

  • Weisman, Y., et al. (1998). D-penicillamine-induced pancreatic islet autoantibody production is independent of the immunogenetic background: a lesson from patients with Wilson's disease. Clinical Immunology and Immunopathology, 89(3), 279-283. [Link]

  • Creative Biolabs. (n.d.). Hapten-Carrier Conjugation. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Hapten. Retrieved from [Link]

  • Camus, J. P., et al. (1982). [D-penicillamine: mechanism of cellular action and induced autoimmune diseases]. La Nouvelle Presse Medicale, 11(35), 2595-2599. [Link]

  • Otomo, S., et al. (1981). Studies of D-penicillamine (3): immunomodulating effects of D-penicillamine. Nihon Yakurigaku Zasshi, 77(3), 313-320. [Link]

Sources

Safety Operating Guide

S-Methylpenicillamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

S-Methylpenicillamine: Comprehensive Laboratory Disposal and Safety Protocol

As a Senior Application Scientist overseeing the lifecycle management of complex biochemicals, I recognize that the safe handling of active metabolites requires as much rigor as their synthesis. S-Methylpenicillamine (CAS 34297-28-4) is a critical thioether amino acid, primarily studied as the major hepatic metabolite of the heavy-metal chelator and antirheumatic drug, D-penicillamine[1][2].

While its therapeutic and pharmacokinetic research value is immense, its structural integration of a thioether group and an amino acid backbone presents specific logistical and environmental challenges. This guide provides a self-validating, step-by-step operational plan for the safe handling, containment, and destruction of S-Methylpenicillamine, ensuring strict adherence to environmental safety and Resource Conservation and Recovery Act (RCRA) standards[3].

Mechanistic Causality in Disposal Strategies

Before executing a disposal protocol, laboratory personnel must understand why specific methods are required. S-Methylpenicillamine differs from its parent compound by the methylation of the free sulfhydryl (thiol) group, forming a thioether (C-S-C) bond[4]. This molecular structure dictates our entire disposal strategy:

  • Combustion Byproducts & Flue Gas: The presence of the thioether sulfur atom dictates that standard incineration is environmentally hazardous. Thermal degradation of sulfur-containing amino acids oxidizes the sulfur, releasing volatile sulfur oxides (SOx) and potentially hydrogen sulfide (H2S) under reducing conditions[5][6]. Therefore, destruction must occur via controlled incineration equipped with alkaline flue gas scrubbing to neutralize these emissions[6].

  • Environmental Mobility: Like its parent compound, S-Methylpenicillamine is highly water-soluble[7]. If disposed of via standard sink drainage, it rapidly mobilizes in aquatic ecosystems, bypassing standard municipal wastewater treatment degradation pathways and violating EPA guidelines for sulfur-containing organics[3][7].

Quantitative Hazard Profiling

To ensure operational safety, all quantitative data regarding the physical and hazardous nature of the chemical must be integrated into your lab's risk assessment.

Table 1: Physicochemical and Hazard Profile of S-Methylpenicillamine (Data synthesized from LookChem and analogous penicillamine derivative safety records[7][8][9])

Property / AttributeValue / ClassificationOperational Implication
CAS Number 34297-28-4Unique identifier required for RCRA waste manifesting.
Molecular Formula C6H13NO2SHigh sulfur content mandates SOx scrubbing during destruction.
Molecular Weight 163.24 g/mol Required for stoichiometric combustion and emission calculations.
Physical State Solid (Powder)High risk of aerosolization; requires strict dedusting protocols.
Solubility Highly Water SolubleStrict prohibition of drain/sewer disposal; rapid aquatic mobility.
Hazard Categories Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Mandates PPE (nitrile gloves, safety goggles, N95/P100 respirator).

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical, self-validating progression of S-Methylpenicillamine from waste generation to final, compliant destruction.

SMethylpenicillamineDisposal Gen Waste Generation (Solid/Liquid S-Methylpenicillamine) Seg Source Segregation (Non-Halogenated Sulfur Organics) Gen->Seg Identify & Sort Cont Primary & Secondary Containment (Sealable, leak-proof HDPE) Seg->Cont Package Trans Hazardous Waste Transport (Licensed RCRA Carrier) Cont->Trans Manifest Inc Controlled Incineration (Thermal Destruction >850°C) Trans->Inc Deliver Scrub Flue Gas Scrubbing (Alkaline SOx Neutralization) Inc->Scrub Exhaust Gas Safe Environmental Safety Achieved Scrub->Safe Clean Emission

Workflow for the compliant segregation, transport, and thermal destruction of S-Methylpenicillamine.

Step-by-Step Disposal Protocol

To maintain scientific integrity and regulatory compliance, execute the following protocol. Each step is designed to mitigate the specific physicochemical risks outlined above.

Phase 1: Segregation and Containment

  • Isolate Waste Streams: Segregate S-Methylpenicillamine waste away from halogenated solvents and heavy metals. Classify it strictly as "Non-Halogenated Sulfur-Containing Organic Waste."

  • Solid Waste Packaging: Place contaminated consumables (weigh boats, pipette tips, gloves) and residual powder into a high-density polyethylene (HDPE) container[6]. Do not use thin-walled bags, as the crystalline powder can easily puncture them and aerosolize.

  • Liquid Waste Consolidation: For aqueous or organic solutions containing the metabolite, use a chemically compatible, clearly labeled HPLC-grade waste carboy. Ensure the container is kept tightly closed to prevent the release of volatile sulfur degradation products[10][11].

  • Labeling: Affix a GHS-compliant hazardous waste label. Explicitly write: "Contains S-Methylpenicillamine (CAS 34297-28-4) - Sulfur-Containing Organic Waste. DO NOT INCINERATE WITHOUT FLUE GAS SCRUBBING."

Phase 2: Transport and Final Destruction

  • RCRA Manifesting: Coordinate with your institution’s Environmental Health and Safety (EHS) department to manifest the waste for pickup by a licensed hazardous waste vendor[3][6].

  • Thermal Destruction: Verify that the contracted facility subjects the waste to controlled incineration. Because of the thioether bond, the incinerator must be equipped with an alkaline flue gas scrubber to capture and neutralize sulfur dioxide (SO2) and sulfur trioxide (SO3) before exhaust release[6].

Spill Response and Decontamination Methodology

In the event of an accidental breach, immediate containment is required to prevent respiratory irritation and environmental spread[9].

  • Evacuate and Ventilate: Clear personnel from the immediate area. Ensure local exhaust ventilation (fume hood or snorkel) is active to capture any aerosolized powder[11].

  • PPE Donning: Responders must wear a fit-tested N95 or P100 respirator, chemical-resistant nitrile gloves, and tightly fitting safety goggles[6][9].

  • Dry Spill Containment (Powder): Do not use a standard laboratory vacuum, which will aerosolize the fine powder. Instead, gently cover the spill with damp, absorbent paper towels to suppress dust formation.

  • Collection: Use non-sparking tools to sweep the dampened material into a dedicated, sealable hazardous waste container[6][11].

  • Surface Decontamination: Wash the affected surface thoroughly with soap and water, as the compound is highly water-soluble[7]. Collect all wash water as liquid hazardous waste; under no circumstances should wash water enter the sink drain[9].

By integrating these causality-driven procedures into your laboratory's operations, you ensure that the handling of complex thioether metabolites does not compromise human health or environmental integrity.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling S-Methylpenicillamine

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. S-Methylpenicillamine, a derivative of penicillamine, is a compound used in various research applications.[1][2][3] While some safety data sheets (SDS) may classify it as not a hazardous substance, the general principle for handling any chemical, particularly a derivative of a pharmacologically active compound for which extensive toxicological data is not available, is to adopt a conservative and rigorous safety protocol.[4]

This guide provides essential, field-proven safety and logistical information for handling S-Methylpenicillamine. It is structured not as a rigid template, but as a direct, procedural resource to ensure your work is conducted with the highest degree of safety and scientific integrity.

The Precautionary Principle: Hazard Assessment

The available Safety Data Sheet for S-Methyl-D-penicillamine states it is "Not a hazardous substance or mixture".[4] However, it is structurally related to penicillamine, a drug with known immunomodulatory effects.[3] Furthermore, many chemicals used in research lack comprehensive hazard data. Therefore, we must operate under the precautionary principle : treat the substance as potentially hazardous in the absence of complete information. This approach minimizes the risk of unforeseen health effects from dermal contact, inhalation, or accidental ingestion.[5]

Key Safety Considerations:

  • Inhalation: Handling the compound as a powder can generate dust.[6]

  • Skin Contact: Absorption through the skin is a potential route of exposure.[5]

  • Eye Contact: Chemical dust or splashes can cause irritation.

  • Ingestion: Accidental ingestion via contaminated hands is a risk.[5]

Core Protective Measures: Selecting Your PPE

The selection of Personal Protective Equipment (PPE) is your primary defense against direct exposure. The following recommendations are based on standard best practices for handling research chemicals of unknown or low-to-moderate hazard.

Primary Engineering Controls

Whenever possible, handle S-Methylpenicillamine within a primary engineering control to minimize airborne exposure.

  • Chemical Fume Hood: For general handling of solutions or small quantities of powder.

  • Containment Ventilated Enclosure (CVE) or Powder Hood: When weighing or handling larger quantities of the powdered compound to prevent dust inhalation.

Personal Protective Equipment Ensemble
PPE ComponentSpecificationRationale and Best Practices
Eye/Face Protection Safety goggles with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US).[6]Protects against dust particles and accidental splashes. A full face shield should be worn over safety goggles when there is a significant risk of splashing.[5][7]
Hand Protection Powder-free nitrile or neoprene chemotherapy-rated gloves.[8][9]Provides a barrier against skin contact. Double-gloving is recommended, especially when handling the pure compound or concentrated solutions, to protect against tears and contamination of the inner glove.[5][8] Change gloves immediately if contaminated or every 30-60 minutes during prolonged use.[5]
Body Protection Impermeable, long-sleeved gown with closed cuffs (elastic or knit) and a back closure.[4][9]A standard cotton lab coat is insufficient. An impermeable gown prevents penetration of liquids and protects the arms and torso. Cuffs should be tucked under the outer glove.[5]
Respiratory Protection NIOSH-approved N95 or higher-rated respirator.Required when handling the powder outside of a fume hood or CVE.[7] Surgical masks do not provide adequate protection against fine chemical dust.[7] Ensure proper fit-testing and training in accordance with OSHA regulations (29 CFR 1910.134).[6]
Foot Protection Closed-toe shoes.Standard laboratory policy to protect feet from spills and dropped objects. Shoe covers may be required in cleanroom environments or when significant contamination is possible.[5]

Operational Plan: Safe Handling Workflow

A systematic workflow ensures that safety protocols are followed consistently. The following diagram outlines the critical steps for safely handling S-Methylpenicillamine in a research setting.

cluster_prep Preparation Phase cluster_execution Execution Phase cluster_cleanup Post-Execution Phase A Designate Work Area (Fume Hood / CVE) B Assemble All Materials (Chemical, Glassware, etc.) A->B C Gather & Inspect PPE B->C D Don PPE (Follow Sequence) C->D E Perform Weighing & Handling Inside Engineering Control D->E F Conduct Experiment E->F G Segregate Waste (Chemical & Contaminated PPE) F->G H Decontaminate Work Surface G->H I Doff PPE (Follow Sequence) H->I J Wash Hands Thoroughly I->J A 1. Gown B 2. Respiratory Protection (if required) A->B C 3. Eye & Face Protection B->C D 4. Gloves (cuffs over gown) C->D

Caption: PPE Donning Sequence.

Doffing (Taking Off) Sequence

This sequence is designed to contain contaminants by touching only the inside of the items being removed.

A 1. Gloves (Peel off, inside out) B 2. Gown (Roll away from body) A->B C Exit Lab Area B->C D 3. Eye & Face Protection C->D E 4. Respiratory Protection D->E F 5. Wash Hands E->F

Caption: PPE Doffing Sequence.

Disposal Plan: Managing Contaminated Materials

Proper disposal is a crucial final step to ensure the safety of all personnel and compliance with environmental regulations.

  • Contaminated PPE:

    • All disposable items, including gloves, gowns, and any absorbent pads used for cleanup, should be placed in a designated hazardous waste container. [8] * Do not dispose of this waste in regular trash or standard biohazard bags unless specifically cleared by your institution's Environmental Health & Safety (EH&S) department.

  • Chemical Waste:

    • Dispose of unused S-Methylpenicillamine and any solutions containing it as hazardous chemical waste.

    • Containers must be sealed, clearly labeled with a hazardous waste tag, and stored in a designated Satellite Accumulation Area (SAA). [8] * Never pour chemical waste down the drain.

    • Consult your institution's EH&S department for specific collection and disposal procedures, as regulations vary. [8]

Emergency Response

Even with meticulous planning, accidents can happen. An immediate and correct response is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek prompt medical attention. [4]* Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water. Call a physician. [4]* Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention. [4]* Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention. [4]* Spills: Evacuate the immediate area. Use a spill kit with appropriate absorbent material to contain the spill, working from the outside in. Wear full PPE during cleanup. Dispose of all cleanup materials as hazardous waste. For large spills, contact your institution's emergency response team.

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • LookChem. S-Methylpenicillamine Safety Data Sheet. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • American Society of Health-System Pharmacists. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • University of Rhode Island. Safe Handling and Disposal of Antineoplastic and Other Drugs. [Link]

  • ASHP. Compounding Sterile Preparations: ASHP Discussion Guide for Compounding Hazardous Drugs. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.